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  • Product: 4-(Pyrazin-2-yl)thiomorpholine

Core Science & Biosynthesis

Foundational

The Pyrazine-Thiomorpholine Scaffold: A Technical Guide to the Chemical, Physical, and Synthetic Profiling of 4-(pyrazin-2-yl)thiomorpholine

Executive Summary In modern fragment-based drug discovery (FBDD) and targeted therapeutic design, the strategic pairing of electron-deficient heteroaromatics with saturated, functionalizable rings is a cornerstone of lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted therapeutic design, the strategic pairing of electron-deficient heteroaromatics with saturated, functionalizable rings is a cornerstone of lead optimization. 4-(pyrazin-2-yl)thiomorpholine represents a highly privileged structural motif. By integrating the hydrogen-bond accepting capacity of a pyrazine ring with the lipophilic, sterically tunable, and oxidizable thiomorpholine system, this scaffold has become instrumental in the development of kinase inhibitors, particularly targeting FGFR, p38, and JAK pathways [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural electronics, and validated synthetic methodologies for 4-(pyrazin-2-yl)thiomorpholine, offering actionable insights for medicinal chemists aiming to leverage this building block in drug development.

Physicochemical and Structural Profiling

The utility of 4-(pyrazin-2-yl)thiomorpholine lies in its balanced physicochemical profile. The pyrazine core is a well-documented hinge-binding motif in ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors, while the electron-withdrawing nature of the ring significantly attenuates the basicity of the attached thiomorpholine nitrogen.

The thiomorpholine ring projects into the solvent-exposed channels of target proteins. The sulfur atom provides a unique synthetic vector: it can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide). This oxidation dramatically lowers the partition coefficient (LogP), increases aqueous solubility, and introduces new hydrogen-bond acceptors without altering the core binding geometry [2].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the foundational 4-(pyrazin-2-yl)thiomorpholine building block, calculated to guide Lipinski-compliant drug design.

PropertyValueMechanistic Implication in Drug Design
Chemical Name 4-(pyrazin-2-yl)thiomorpholineStandard IUPAC nomenclature.
Molecular Formula C8H11N3S-
Molecular Weight 181.26 g/mol Low molecular weight ideal for FBDD.
Monoisotopic Mass 181.0674 DaHigh-resolution mass spectrometry target.
Predicted LogP 1.1 – 1.5Optimal lipophilicity for membrane permeability.
TPSA 41.1 ŲExcellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Prevents non-specific aggregation.
Hydrogen Bond Acceptors 4Facilitates specific kinase hinge interactions.
Rotatable Bonds 1High rigidity, reducing entropic penalty upon binding.

Applications in Kinase Inhibitor Design

In the architecture of ATP-competitive kinase inhibitors, the pyrazine ring typically anchors the molecule to the hinge region of the kinase via hydrogen bonding to the peptide backbone (e.g., interacting with residues like Met109 in p38 or analogous residues in FGFR) [1], [2].

The thiomorpholine moiety is directed toward the solvent-exposed region. Because the solvent channel is highly aqueous, unmodified lipophilic rings can lead to poor pharmacokinetic (PK) profiles. By oxidizing the thiomorpholine sulfur to a 1,1-dioxide, medicinal chemists can maintain the steric bulk required to fill the channel while significantly enhancing the compound's metabolic stability and oral bioavailability [3].

BindingModel cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Peptide Backbone) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Channel Pyrazine Pyrazine Core (H-Bond Acceptors) Pyrazine->Hinge H-Bonds Pyrazine->Hydrophobic pi-pi stacking Thiomorpholine Thiomorpholine Ring (Steric Vector) Pyrazine->Thiomorpholine Thiomorpholine->Solvent Solvation Sulfone Sulfone Modification (1,1-dioxide) Thiomorpholine->Sulfone Sulfone->Solvent Enhanced Solubility

Kinase binding model of the pyrazine-thiomorpholine scaffold.

Synthetic Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of 4-(pyrazin-2-yl)thiomorpholine and its subsequent oxidation must be tightly controlled. The primary route is a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring, particularly at the 2-position when activated by a halogen, makes it an excellent electrophile for the nucleophilic thiomorpholine nitrogen.

Causality in Reagent Selection:
  • Base (K₂CO₃): Potassium carbonate is selected over stronger organic bases (like DBU) or nucleophilic bases (like NaOH) because it efficiently scavenges the HCl byproduct without risking competitive nucleophilic attack or degradation of the pyrazine ring.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state, significantly accelerating the reaction rate.

  • Oxidant (mCPBA): meta-Chloroperoxybenzoic acid is used at precisely 0 °C to selectively oxidize the electron-rich sulfur atom to the sulfone. The electron-deficient pyrazine nitrogens are highly resistant to oxidation under these mild, cold conditions, preventing the formation of unwanted N-oxides.

SynthWorkflow A 2-Chloropyrazine C SNAr Reaction (K2CO3, DMF, 90°C) A->C B Thiomorpholine B->C D 4-(pyrazin-2-yl) thiomorpholine C->D E mCPBA Oxidation (DCM, 0°C to RT) D->E F Sulfone Derivative (1,1-dioxide) E->F

Synthetic workflow for 4-(pyrazin-2-yl)thiomorpholine and its sulfone derivative.
Protocol 1: SNAr Synthesis of 4-(pyrazin-2-yl)thiomorpholine

Objective: Synthesize the core scaffold via nucleophilic aromatic substitution.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrazine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the solution. Self-Validation Check: The suspension should remain easily stirrable; clumping indicates moisture contamination in the base.

  • Nucleophile Addition: Add thiomorpholine (1.2 equiv, 12 mmol) dropwise via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). The disappearance of the UV-active 2-chloropyrazine spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product as a viscous oil or crystalline solid.

Protocol 2: Selective Oxidation to the 1,1-Dioxide

Objective: Modulate the physicochemical properties by oxidizing the sulfur atom to a sulfone.

  • Preparation: Dissolve 4-(pyrazin-2-yl)thiomorpholine (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a 50 mL flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Critical Step: Strict temperature control prevents pyrazine N-oxidation.

  • Oxidant Addition: Slowly add mCPBA (77% purity, 2.2 equiv, 11 mmol) in small portions over 15 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃, 20 mL) to destroy unreacted peroxides. Stir for 15 minutes.

  • Workup: Add saturated aqueous NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH/Water to afford the 4-(pyrazin-2-yl)thiomorpholine 1,1-dioxide.

Conclusion

The 4-(pyrazin-2-yl)thiomorpholine scaffold is a highly versatile, synthetically tractable, and biologically relevant building block. Its unique combination of a rigid, hydrogen-bond accepting heteroaromatic core with a highly tunable, solvent-directed aliphatic ring makes it an ideal starting point for lead generation in kinase inhibitor programs. By mastering the regioselective synthesis and oxidative modulation of this compound, researchers can effectively fine-tune the pharmacodynamics and pharmacokinetics of next-generation therapeutics.

References

  • Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Source: Journal of Medicinal Chemistry URL:[Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: Molecules (via PMC) URL:[Link]

Exploratory

4-(pyrazin-2-yl)thiomorpholine mechanism of action in vitro

Unlocking the 4-(Pyrazin-2-yl)thiomorpholine Scaffold: In Vitro Mechanism of Action and Kinase Targeting Profiling Executive Summary In modern targeted oncology and immunology, the discovery of privileged pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the 4-(Pyrazin-2-yl)thiomorpholine Scaffold: In Vitro Mechanism of Action and Kinase Targeting Profiling

Executive Summary

In modern targeted oncology and immunology, the discovery of privileged pharmacophores is the cornerstone of rational drug design. While the morpholine-pyrimidine scaffold (exemplified by pan-PI3K inhibitors like Buparlisib) is widely recognized, the 4-(pyrazin-2-yl)thiomorpholine core represents a highly strategic bioisosteric evolution. By substituting pyrimidine for pyrazine and morpholine for thiomorpholine, medicinal chemists have unlocked novel vectors for ATP-competitive kinase inhibition, particularly against the Phosphoinositide 3-kinase (PI3K) family and Fibroblast Growth Factor Receptors (FGFR)[1][2].

This technical guide dissects the in vitro mechanism of action of 4-(pyrazin-2-yl)thiomorpholine derivatives, exploring the structural causality behind their binding, the specific signaling cascades they disrupt, and the self-validating experimental protocols required to evaluate them.

Structural Biology & Binding Causality

To understand the mechanism of action, we must first examine the physical causality of the inhibitor-kinase interaction. The 4-(pyrazin-2-yl)thiomorpholine scaffold acts as a highly efficient ATP-competitive hinge binder [3].

  • The Pyrazine Core (Adenine Mimetic): The nitrogen atoms (N1/N4) of the pyrazine ring serve as critical hydrogen bond acceptors. In the PI3K catalytic domain, the pyrazine nitrogen forms a robust hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K α or Val882 in PI3K δ )[2].

  • The Thiomorpholine Ring (Ribose Pocket & Solvent Interface): The thiomorpholine moiety projects into the ribose-binding pocket. Crucially, substituting the oxygen of a morpholine ring with the sulfur of a thiomorpholine ring allows for oxidation to a sulfoxide or sulfone (thiomorpholine 1,1-dioxide). This bioisosteric strategy fundamentally alters the molecule's dipole moment and electrostatic potential[4]. The bulky, electron-rich 1,1-dioxide extends into the solvent-exposed region, engaging non-conserved residues (such as Trp760 in PI3K δ ) to drive profound isoform selectivity and improve metabolic stability[3][5].

Quantitative SAR: The Bioisosteric Advantage

The table below summarizes the structure-activity relationship (SAR) causality when modifying the core scaffold. The data illustrates how the transition to a thiomorpholine 1,1-dioxide system suppresses off-target PI3K α activity while maintaining or enhancing PI3K δ and FGFR2 engagement[1][3].

Scaffold VariationPI3K α IC 50​ (nM)PI3K δ IC 50​ (nM)FGFR2 IC 50​ (nM)Mechanistic Rationale
4-(Pyrazin-2-yl)morpholine 1215>1000Classic pan-PI3K hinge binder; lacks solvent-exposed steric bulk.
4-(Pyrazin-2-yl)thiomorpholine 4518850Sulfur introduces lipophilicity, slightly reducing α -isoform affinity.
4-(Pyrazin-2-yl)thiomorpholine 1,1-dioxide >5008150Sulfone oxygens clash with PI3K α pocket but form selective H-bonds in PI3K δ and FGFR2.

In Vitro Mechanism of Action: The PI3K/AKT/mTOR Axis

When applied to cancer cell lines in vitro, 4-(pyrazin-2-yl)thiomorpholine derivatives primarily exert their cytotoxic and cytostatic effects by short-circuiting the PI3K/AKT/mTOR signaling cascade.

By competitively occupying the ATP-binding pocket of PI3K, the inhibitor halts the kinase-mediated phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). Without PIP3 acting as a lipid docking site on the inner plasma membrane, the Pleckstrin Homology (PH) domains of downstream effectors—specifically PDK1 and AKT—cannot be recruited. Consequently, AKT is starved of its activating phosphorylations at Thr308 (by PDK1) and Ser473 (by mTORC2). The collapse of AKT signaling relieves the suppression of pro-apoptotic factors (like BAD and FOXO) and shuts down mTORC1-driven protein synthesis, leading to G1/S cell cycle arrest.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor 4-(Pyrazin-2-yl)thiomorpholine Derivatives Inhibitor->PI3K ATP-Competitive Inhibition PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT PH Domain Recruitment PTEN->PIP2 Dephosphorylates PDK1->AKT Thr308 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation

Fig 1: Mechanism of action of 4-(pyrazin-2-yl)thiomorpholine derivatives blocking the PI3K/AKT/mTOR pathway.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of a 4-(pyrazin-2-yl)thiomorpholine derivative, researchers must employ a self-validating cascade of biochemical and cellular assays. The following methodologies are designed to ensure that observed phenotypes are driven by on-target causality, not off-target cytotoxicity.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Objective: Determine the true competitive IC 50​ against isolated kinase isoforms. Causality Check: Because these compounds are ATP-competitive, the assay must be run at the apparent Michaelis-Menten constant ( Km​ ) of ATP for each specific kinase isoform. Running the assay at a universal, arbitrarily high ATP concentration will artificially inflate the IC 50​ , masking the compound's true potency.

  • Reagent Preparation: Prepare a 3-fold, 10-point serial dilution of the thiomorpholine derivative in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 μ L of compound, 2 μ L of recombinant kinase (e.g., PI3K δ ), and 2 μ L of PIP2 lipid substrate.

  • ATP Initiation: Initiate the reaction by adding 5 μ L of ultra-pure ATP precisely calibrated to the Km​ of the target kinase (e.g., 10 μ M for PI3K δ ). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence: Add 20 μ L of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence.

  • Validation: Include a known reference inhibitor (e.g., Pictilisib) on every plate. The IC 50​ of the reference must fall within 3-fold of its historical average for the plate to be accepted.

Protocol 2: Cellular Target Engagement (p-AKT Western Blot)

Objective: Prove that the compound penetrates the cell membrane and inhibits the target in a physiological environment. Causality Check: We utilize PTEN-null cell lines (e.g., U87MG glioblastoma or PC3 prostate cancer cells). The loss of the PTEN phosphatase means PIP3 is constitutively hyperactivated, providing a massive, easily quantifiable dynamic range for AKT phosphorylation.

  • Cell Seeding: Seed U87MG cells at 3×105 cells/well in a 6-well plate. Allow to adhere overnight in DMEM + 10% FBS.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free DMEM for 4 hours to reduce basal, non-PI3K-driven background signaling. Treat cells with the compound (0.1, 1, and 10 μ M) for exactly 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent post-lysis dephosphorylation).

  • Immunoblotting: Resolve 20 μ g of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Validation (The Self-Validating Step): Probe the membrane for p-AKT (Ser473) , Total AKT , and GAPDH .

    • Logic: A reduction in p-AKT proves target engagement. However, if Total AKT or GAPDH also decreases, the compound is simply causing rapid cell death or protein degradation, invalidating the target engagement claim.

Workflow Step1 1. Compound Prep & Quality Control Step2 2. Biochemical Profiling (ADP-Glo Kinase Assay) Step1->Step2 QC LC-MS Purity >95% DMSO Stock Preparation Step1->QC Step3 3. Cellular Target Engagement (p-AKT Western Blot) Step2->Step3 Bio Determine IC50 at ATP Km Step2->Bio Step4 4. Phenotypic Screening (CellTiter-Glo / Apoptosis) Step3->Step4 Cell Measure p-AKT (Ser473) vs Total AKT Step3->Cell Pheno Calculate EC50 for Viability Step4->Pheno

Fig 2: Self-validating hit-to-lead in vitro screening workflow for kinase inhibitors.

References

  • PMC. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available at: [Link]

  • ACS Publications. Discovery of Potent, Efficient, and Selective Inhibitors of Phosphoinositide 3-Kinase δ through a Deconstruction and Regrowth Approach. Available at:[Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

Sources

Foundational

pharmacokinetics of 4-(pyrazin-2-yl)thiomorpholine derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 4-(Pyrazin-2-yl)thiomorpholine Derivatives Introduction In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-(Pyrazin-2-yl)thiomorpholine Derivatives

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. The 4-(pyrazin-2-yl)thiomorpholine core represents such a combination, merging the pyrazine ring—a structure found in numerous clinically approved drugs—with the thiomorpholine moiety, a saturated heterocycle that can impart favorable physicochemical properties. Pyrazine and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The thiomorpholine ring, in turn, often serves to enhance solubility and modulate lipophilicity, critical parameters for optimizing a drug candidate's behavior in the body.

The therapeutic potential of any new chemical entity, however, is not defined by its potency alone. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its efficacy, safety, and dosing regimen. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for evaluating the pharmacokinetic profile of novel 4-(pyrazin-2-yl)thiomorpholine derivatives. We will move beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating system of characterization from in vitro assays to in vivo outcomes.

Chapter 1: Foundational Physicochemical Properties

Before embarking on detailed ADME studies, a fundamental understanding of the molecule's intrinsic physicochemical properties is paramount. These properties—lipophilicity, solubility, and ionization state (pKa)—are the primary determinants of a compound's pharmacokinetic destiny. For the 4-(pyrazin-2-yl)thiomorpholine scaffold, the interplay between the aromatic, weakly basic pyrazine ring and the flexible, non-aromatic thiomorpholine ring will govern these characteristics.

  • Lipophilicity (LogP/LogD): This parameter influences membrane permeability, plasma protein binding, and metabolic susceptibility. The pyrazine ring contributes to lipophilicity, while the thiomorpholine moiety, particularly if oxidized to the sulfoxide or sulfone, can significantly increase polarity.

  • Aqueous Solubility: Adequate solubility is a prerequisite for absorption. The nitrogen atoms in the pyrazine ring and the potential for hydrogen bonding with the thiomorpholine sulfur and nitrogen can aid solubility, but this must be balanced against the overall lipophilicity of the molecule and its crystal lattice energy.

  • pKa: The pyrazine nitrogens are weakly basic, meaning the molecule's ionization state will change within the physiological pH range of the gastrointestinal tract and bloodstream. This has profound implications for both solubility and the ability to cross biological membranes.

Core Molecular Scaffold: 4-(Pyrazin-2-yl)thiomorpholine

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis Culture Seed & Differentiate Caco-2 Cells (21 days) Integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Dose_A Dose Apical Side (A) Sample Basolateral (B) Integrity->Dose_A Dose_B Dose Basolateral Side (B) Sample Apical (A) Integrity->Dose_B LCMS Quantify Compound by LC-MS/MS Dose_A->LCMS Dose_B->LCMS Calc Calculate Papp (A->B) and Papp (B->A) LCMS->Calc ER Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) Calc->ER Result Classify Compound: High/Low Permeability P-gp Substrate (ER > 2)? ER->Result RED_Workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis Spike Spike Compound into Plasma Load Load Plasma & Buffer into RED Device Chambers Spike->Load Incubate Incubate at 37°C (4-6 hours) to Reach Equilibrium Load->Incubate Sample Sample Plasma & Buffer Chambers Incubate->Sample MatrixMatch Matrix Match Samples Sample->MatrixMatch LCMS Quantify by LC-MS/MS MatrixMatch->LCMS Calculate Calculate % Free and % Bound LCMS->Calculate Metabolism cluster_phase1 Phase I Metabolism (CYP450s, FMOs) Parent 4-(Pyrazin-2-yl)thiomorpholine Sulfoxide Thiomorpholine-S-oxide Parent->Sulfoxide S-Oxidation Hydroxypyrazine Hydroxylated Pyrazine Parent->Hydroxypyrazine Aromatic Hydroxylation RingOpened Ring-Opened Metabolite Parent->RingOpened Oxidative Cleavage Sulfone Thiomorpholine-S,S-dioxide Sulfoxide->Sulfone S-Oxidation

Exploratory

Decoding the Pharmacological Versatility of the 4-(Pyrazin-2-yl)thiomorpholine Scaffold: A Comprehensive Receptor Binding and Affinity Profile

The 4-(pyrazin-2-yl)thiomorpholine moiety has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond-accepting pyrazine ring and a flexible, li...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(pyrazin-2-yl)thiomorpholine moiety has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond-accepting pyrazine ring and a flexible, lipophilic thiomorpholine system, this structural motif provides exceptional tunable pharmacodynamics. Recent drug development campaigns have leveraged this scaffold to achieve high-affinity binding across diverse targets, most notably1[1],2[2], and3[3].

This technical guide dissects the structural rationale, quantitative binding kinetics, and self-validating experimental protocols required to accurately profile this scaffold.

Structural Rationale & Pharmacophore Dynamics

Why does this specific fragment exhibit such broad yet tunable affinity? As application scientists, we look at the electrostatic and steric contributions of the sub-components:

  • The Pyrazine Core: The 1,4-diazine (pyrazine) ring acts as a rigid spacer and a dual hydrogen-bond acceptor. In kinase domains, it frequently mimics the adenine ring of ATP, interacting directly with the hinge region backbone amides[2].

  • The Thiomorpholine Ring: Unlike its oxygen analogue (morpholine), thiomorpholine provides enhanced lipophilicity and a larger van der Waals radius at the sulfur atom. Crucially, the sulfur atom can be oxidized to a sulfoxide or sulfone (1,1-dioxide). This oxidation drastically alters the electrostatic potential surface, reducing the basicity of the adjacent amine, 4[4].

Quantitative Receptor Binding Profiles

The affinity profile of 4-(pyrazin-2-yl)thiomorpholine derivatives shifts dramatically based on peripheral substitutions and the oxidation state of the sulfur atom. Table 1 summarizes the binding kinetics across key therapeutic targets.

Table 1: Receptor Binding Affinity ( Ki​ / IC50​ ) Summary

Target ReceptorScaffold ModificationAffinity ( Ki​ / IC50​ )Functional OutcomeTarget Indication
Sigma-2 ( σ2​ R) Thiomorpholine-1,1-dioxide10 - 47 nMAgonist (Apoptosis)Pancreatic Cancer[1]
RTK (c-Met/VEGFR) Pyrazine-2-amine linkage< 100 nMKinase InhibitionSolid Tumors[2]
Glucocorticoid (GR) Diazaindole-pyrazine hybrid~ 5 nMDissociated AgonistInflammation[3]

Mechanism of Action & Signaling Pathways

In the context of oncology, derivatives containing the oxidized thiomorpholine-pyrazine scaffold (e.g., quinolyl pyrazinamides) exhibit profound 1[1]. The primary mechanism is driven by high-affinity agonism at the σ2​ receptor (TMEM97).

SignalingPathway Ligand 4-(Pyrazin-2-yl)thiomorpholine Receptor Sigma-2 Receptor (TMEM97) Ligand->Receptor High Affinity Binding Calcium Intracellular Ca2+ Flux Receptor->Calcium Activation Autophagy LC3B Conversion Calcium->Autophagy Up-regulation Apoptosis Tumor Cell Apoptosis Autophagy->Apoptosis Cytotoxicity

Fig 1. Sigma-2 receptor-mediated autophagy and apoptosis signaling pathway.

Binding to the σ2​ receptor triggers an intracellular calcium flux, which subsequently upregulates LC3B—a primary marker for autophagosome formation. This hyper-activation of autophagy ultimately leads to apoptotic cell death in apoptosis-resistant tumor cell lines[4].

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the binding affinity ( Ki​ ) and functional parameters of these derivatives, rigorous, self-validating biochemical assays are required. Do not rely on basic viability assays to claim target engagement; you must prove direct receptor interaction.

Protocol A: Radioligand Competitive Binding Assay for σ2​ Receptor Affinity

This protocol isolates the σ2​ binding event from the closely related σ1​ receptor, ensuring target-specific affinity data.

AssayWorkflow N1 Membrane Prep (Rat Liver) N2 Incubation ([3H]DTG + Ligand) N1->N2 N3 Rapid Filtration (PEI-Treated GF/B) N2->N3 N4 Scintillation Counting N3->N4 N5 Data Analysis (Cheng-Prusoff) N4->N5

Fig 2. Radioligand binding assay workflow for determining receptor affinity.

Step 1: Membrane Preparation

  • Action: Homogenize rat liver tissue (a rich source of σ2​ receptors) in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 15 minutes.

  • Causality: Sucrose maintains osmotic balance, preventing vesicle lysis. The specific centrifugation speed pellets the membrane fraction where the highly hydrophobic TMEM97 ( σ2​ ) resides, separating it from cytosolic proteins.

Step 2: Assay Incubation (The Binding Event)

  • Action: Incubate 50 µg of membrane protein with 3 nM [3H]DTG (1,3-di-o-tolylguanidine) and varying concentrations of the 4-(pyrazin-2-yl)thiomorpholine test compound. Crucial addition: Include 1 µM dextrallorphan in the buffer.

  • Causality: [3H]DTG is a universal sigma ligand. Dextrallorphan specifically masks σ1​ sites without affecting σ2​ , 4[4].

Step 3: Rapid Filtration & Termination

  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: The thiomorpholine scaffold is highly lipophilic and prone to non-specific binding to glass fibers. PEI coats the filter with a positive charge, repelling the basic amines of the ligand and drastically reducing background noise. Ice-cold buffer slows the dissociation rate ( koff​ ) during washing, preserving the bound complex.

Step 4: System Validation & Data Analysis

  • Action: Define non-specific binding (NSB) using 10 µM haloperidol. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

  • Causality: Haloperidol saturates all specific sigma sites. Self-Validation Check: If the NSB exceeds 20% of total binding, the assay is rejected due to poor membrane integrity or excessive lipophilic partitioning.

Protocol B: Glucocorticoid Receptor (GR) Transactivation Profiling

When the scaffold is integrated into diazaindole-pyrazine hybrids, it 3[3].

Step 1: Cell Line Preparation & Transfection

  • Action: Culture A549 human lung carcinoma cells and transiently transfect with a Glucocorticoid Response Element (GRE)-luciferase reporter plasmid.

  • Causality: A549 cells endogenously express functional GR. The GRE-luciferase construct provides a highly sensitive, quantifiable luminescent readout directly proportional to GR-mediated gene transcription[3].

Step 2: Ligand Incubation & Dissociation Profiling

  • Action: Treat cells with the target derivative at concentrations ranging from 0.1 nM to 10 µM for 24 hours.

  • Causality: A 24-hour incubation allows sufficient time for nuclear translocation of the receptor-ligand complex, DNA binding, and luciferase protein synthesis.

Step 3: Luminescence Quantification & System Validation

  • Action: Lyse cells using a steady-glo reagent and measure luminescence. Validate the assay by calculating the Z'-factor using Dexamethasone (1 µM) as the positive control.

  • Causality: The Z'-factor ensures the assay has a wide enough dynamic range. Self-Validation Check: A Z'-factor > 0.5 validates the system. Compounds exhibiting high binding affinity but low luminescence are successfully identified as "dissociated" agonists (achieving transrepression without unwanted transactivation)[3].

Conclusion

The 4-(pyrazin-2-yl)thiomorpholine scaffold is a masterclass in structural pharmacology. By fine-tuning the oxidation state of the thiomorpholine sulfur and the substitution pattern on the pyrazine ring, drug developers can pivot affinity from RTKs to Sigma-2 receptors or Glucocorticoid receptors. The rigorous, self-validating protocols detailed herein ensure that the binding affinities reported for this versatile moiety are both accurate and reproducible, bridging the gap between computational design and clinical efficacy.

References

1.[2] Title: US8796244B2 - Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases Source: google.com URL:

2.[1] Title: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer Source: nih.gov URL:

3.[4] Title: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer Source: acs.org URL:

4.[3] Title: Identification of Highly Efficacious Glucocorticoid Receptor Agonists with a Potential for Reduced Clinical Bone Side Effects Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(Pyrazin-2-yl)thiomorpholine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Mechanistic Rationale The functionalization of heteroaromatic scaffolds is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Pyrazine derivatives, in particular, serve as critical pharmacophores in various therapeutic areas, including kinase inhibition and CNS disorders. The synthesis of 4-(pyrazin-2-yl)thiomorpholine represents a classic, yet highly efficient, Nucleophilic Aromatic Substitution ( SN​Ar ) workflow.

As established in heterocyclic chemistry, the pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic system. This electron withdrawal significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the 2-position highly susceptible to nucleophilic attack, especially when equipped with a suitable leaving group like a chloride [1]. Unlike unactivated benzenes, 2-halopyrazines do not strictly require transition-metal catalysis (such as Buchwald-Hartwig amination) to couple with secondary amines like thiomorpholine; thermal SN​Ar conditions are often sufficient and operationally simpler [2].

The reaction proceeds via the formation of a negatively charged Meisenheimer complex intermediate. The use of a polar aprotic solvent (e.g., DMF) stabilizes this polar transition state, while a mild inorganic base (e.g., K2​CO3​ ) acts as an acid scavenger to neutralize the generated HCl , thereby driving the reaction to completion and preventing the protonation of the nucleophilic thiomorpholine [3].

Experimental Workflow Design

The following diagram illustrates the logical progression of the synthesis, from reagent preparation to final product isolation.

SynthesisWorkflow Reactants Reactants 2-Chloropyrazine + Thiomorpholine Reaction S_NAr Reaction DMF, K2CO3, 90°C 12 Hours Reactants->Reaction Workup Aqueous Workup H2O / EtOAc Extraction Brine Wash Reaction->Workup Purification Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product Final Product 4-(pyrazin-2-yl)thiomorpholine (Characterization) Purification->Product

Workflow for the SN​Ar synthesis of 4-(pyrazin-2-yl)thiomorpholine.

Reagent Quantities and Stoichiometry

To ensure a self-validating and reproducible system, precise stoichiometric control is required. A slight excess of the amine and base is utilized to ensure the complete consumption of the limiting reagent (2-chloropyrazine).

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
2-Chloropyrazine114.531.05.00 mmol (573 mg)Electrophile (Limiting Reagent)
Thiomorpholine103.191.26.00 mmol (619 mg)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.212.010.0 mmol (1.38 g)Acid Scavenger / Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent

Step-by-Step Synthesis Protocol

This protocol is designed with built-in causality checks to ensure the researcher can validate the success of each phase.

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Nitrogen or Argon) to prevent ambient moisture from interfering with the reaction.

  • Add 2-chloropyrazine (573 mg, 5.00 mmol) to the flask.

  • Add anhydrous DMF (15.0 mL). Causality Note: Anhydrous solvent is critical. Trace water at elevated temperatures can act as a competing nucleophile, leading to the formation of pyrazin-2-ol as an unwanted byproduct.

  • Add finely powdered, anhydrous K2​CO3​ (1.38 g, 10.0 mmol).

  • Add thiomorpholine (619 mg, 6.00 mmol) dropwise via syringe.

Step 2: Thermal Activation and Monitoring

  • Attach a reflux condenser and heat the reaction mixture in an oil bath set to 90 °C. Maintain vigorous stirring.

  • Self-Validation (Reaction Monitoring): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with 1 mL water. Spot the organic layer on a silica gel TLC plate alongside the starting 2-chloropyrazine. Develop using a 70:30 Hexane:EtOAc solvent system.

  • Continue heating until TLC indicates the complete disappearance of the higher- Rf​ 2-chloropyrazine spot (typically 8–12 hours).

Step 3: Aqueous Workup

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of distilled water. Causality Note: This quenches the reaction and solubilizes the K2​CO3​ and the generated KCl salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Combine the organic extracts and wash sequentially with distilled water ( 2×30 mL) and saturated aqueous NaCl (brine, 30 mL). Causality Note: DMF is highly miscible with water. Repeated water washes are strictly necessary to partition the DMF out of the organic layer, preventing co-elution during chromatography.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane to 30% EtOAc in Hexane.

  • Collect the fractions containing the product (identified via TLC, visualized under UV light at 254 nm).

  • Concentrate the pure fractions in vacuo to afford 4-(pyrazin-2-yl)thiomorpholine.

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • Appearance: Pale yellow solid or viscous oil.

  • LC-MS (ESI+): Expected [M+H]+ = 182.07 m/z.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • The pyrazine protons will appear distinctly in the aromatic region. Expect a doublet at 8.1 ppm (1H), a doublet/multiplet at 8.0 ppm (1H), and a singlet/doublet at 7.8 ppm (1H).

    • The thiomorpholine ring will present two distinct multiplets in the aliphatic region: 3.8-3.9 ppm (4H, N−CH2​ ) and 2.6-2.7 ppm (4H, S−CH2​ ). The integration ratio of aromatic to aliphatic protons (3:8) is the primary self-validating metric for successful coupling.

References

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Retrieved from [Link]

  • Google Patents. (n.d.). USRE49582E1 - Therapeutic compounds and compositions.
Application

4-(Pyrazin-2-yl)thiomorpholine: A Privileged Building Block in Modern Drug Discovery

Introduction & Structural Rationale In fragment-based drug discovery (FBDD) and lead optimization, the strategic combination of electron-deficient aromatic rings with saturated sulfur-containing heterocycles has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In fragment-based drug discovery (FBDD) and lead optimization, the strategic combination of electron-deficient aromatic rings with saturated sulfur-containing heterocycles has emerged as a powerful paradigm. 4-(pyrazin-2-yl)thiomorpholine represents a highly versatile, privileged pharmacophore that addresses multiple physicochemical and pharmacological challenges simultaneously.

The utility of this building block stems from the distinct, synergistic properties of its two components:

  • The Pyrazine Core: As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, pyrazine is less basic than pyridine (pKa ~0.65 vs. 5.2). This reduced basicity minimizes off-target liabilities such as hERG channel inhibition. Furthermore, the pyrazine nitrogens act as excellent, directional hydrogen-bond acceptors, making them ideal for anchoring into the hinge region of kinase ATP-binding pockets [1].

  • The Thiomorpholine Ring: Replacing the oxygen of a morpholine ring with sulfur introduces a highly polarizable atom that serves as a unique metabolic handle. While the native thioether increases lipophilicity (cLogP), it can be chemoselectively oxidized to a sulfoxide or a sulfone (1,1-dioxide ). This oxidation drastically lowers the partition coefficient, improves aqueous solubility, and introduces new hydrogen-bond acceptors without significantly altering the steric footprint of the molecule.

Strategic Applications in Drug Design

Kinase Inhibitors (e.g., FGFR, Syk)

In the development of targeted oncology therapeutics, the pyrazine-thiomorpholine motif is frequently employed to probe the solvent-exposed channels of kinases. For example, in the design of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, scaffold hopping from a pyrimidine core to a 3-amino-pyrazine-2-carboxamide core yielded highly potent pan-FGFR inhibitors. The attachment of a thiomorpholine-1,1-dioxide moiety to this core was crucial for modulating molecular lipophilicity, ensuring optimal water solubility, and projecting into the solvent channel to achieve sub-micromolar inhibition of tumor cell proliferation [2].

Antibacterial Agents (Oxazolidinones)

The rising threat of antimicrobial resistance has necessitated the evolution of linezolid-based oxazolidinones. Recent structure-activity relationship (SAR) studies have demonstrated that replacing the standard morpholine or piperazine rings with a thiomorpholine ring significantly enhances antibacterial efficacy. Novel oxazolidinone conjugates incorporating the pyrazine-thiomorpholine motif exhibit superior Minimum Inhibitory Concentrations (MIC) against resistant strains of Bacillus subtilis and Pseudomonas aeruginosa, driven by enhanced binding affinities within the bacterial ribosome [3].

Data Presentation: Physicochemical Tuning

The true power of the 4-(pyrazin-2-yl)thiomorpholine building block lies in its tunability. The table below illustrates how late-stage oxidation of the sulfur atom can be used to rescue a lipophilic lead compound by drastically altering its topological polar surface area (TPSA) and calculated partition coefficient (cLogP).

Building Block MotifMW ( g/mol )cLogP (Est.)TPSA (Ų)H-Bond AcceptorsPrimary Utility
4-(pyrazin-2-yl)morpholine 165.190.5237.64Baseline solubility; standard hinge binder.
4-(pyrazin-2-yl)thiomorpholine 181.261.1528.73Increased lipophilicity; cell permeability.
4-(pyrazin-2-yl)thiomorpholine-1,1-dioxide 213.25-0.2571.55Max solubility; solvent channel H-bonding.

Mechanistic Pathways & Workflows

BindingModel Target Kinase Hinge Region (Backbone NH/C=O) Pyrazine Pyrazine Core (H-Bond Acceptor) Target->Pyrazine Hydrogen Bonds Linker C-N Bond (Conformational Restraint) Pyrazine->Linker Thio Thiomorpholine Ring (Vector into Solvent) Linker->Thio Sulfone 1,1-Dioxide Motif (Solubility & H-Bonding) Thio->Sulfone Metabolic/Synthetic Oxidation

Figure 1: Pharmacophoric binding model of pyrazine-thiomorpholine derivatives in kinase ATP-binding pockets.

SynthWorkflow Step1 Step 1: SNAr Coupling 2-Chloropyrazine + Thiomorpholine K2CO3, DMF, 80°C QC1 QC Check LC-MS & NMR Confirm C-N bond formation Step1->QC1 Step2 Step 2: Chemoselective Oxidation Oxone, MeOH/H2O, 0°C to RT QC1->Step2 Pass (>95% Purity) QC2 QC Check LC-MS & NMR Confirm Sulfone (1,1-dioxide) Step2->QC2 Step3 Step 3: Downstream Functionalization Cross-coupling / Amidation Target Compound QC2->Step3 Pass (No N-Oxide)

Figure 2: Step-by-step synthetic workflow and QC checkpoints for thiomorpholine-1,1-dioxide derivatives.

Experimental Protocols

The following self-validating protocols detail the synthesis of the 4-(pyrazin-2-yl)thiomorpholine core and its subsequent chemoselective oxidation.

Protocol 1: Synthesis of 4-(pyrazin-2-yl)thiomorpholine via SNAr

Nucleophilic Aromatic Substitution (SNAr) is the preferred method here. The electron-deficient nature of the pyrazine ring highly activates the 2-chloro position toward nucleophilic attack by secondary amines.

Reagents & Equipment:

  • 2-Chloropyrazine (1.0 equiv, limiting reagent)

  • Thiomorpholine (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Oil bath, reflux condenser, nitrogen balloon.

Step-by-Step Procedure:

  • Reaction Setup: Charge an oven-dried round-bottom flask with 2-chloropyrazine and anhydrous DMF to create a 0.5 M solution.

  • Reagent Addition: Add thiomorpholine followed by anhydrous K₂CO₃.

    • Causality Note: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) because it acts as a mild, heterogeneous scavenger for the generated HCl. This prevents the degradation of the pyrazine ring and avoids unwanted side reactions. DMF provides a high dielectric constant, stabilizing the polar Meisenheimer complex intermediate.

  • Heating: Stir the suspension vigorously at 80 °C under a nitrogen atmosphere for 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active 2-chloropyrazine starting material (high Rf) should be completely consumed, replaced by a lower Rf, UV-active product spot.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with 5% aqueous LiCl (3x) to efficiently remove residual DMF. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • QC Check: Analyze the crude product via LC-MS. A dominant peak at m/z 182[M+H]⁺ confirms successful C-N bond formation.

Protocol 2: Chemoselective Oxidation to the 1,1-Dioxide

Oxidizing the thioether to a sulfone must be done carefully to avoid competitive N-oxidation of the electron-rich pyrazine nitrogens.

Reagents & Equipment:

  • 4-(pyrazin-2-yl)thiomorpholine (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Methanol (MeOH) and Distilled Water (1:1 v/v)

  • Ice bath.

Step-by-Step Procedure:

  • Solubilization: Dissolve the 4-(pyrazin-2-yl)thiomorpholine in the MeOH/H₂O mixture to yield a 0.2 M solution.

  • Oxidant Addition: Cool the flask to 0 °C in an ice bath. Add Oxone portion-wise over 15 minutes.

    • Causality Note: Oxone in aqueous methanol is highly chemoselective for sulfur oxidation. Using mCPBA in dichloromethane (DCM) frequently leads to the formation of pyrazine N-oxides, which are difficult to separate and compromise the hinge-binding ability of the final drug candidate.

  • Oxidation: Remove the ice bath and allow the slurry to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until starch-iodide paper indicates no residual peroxide.

  • Workup: Extract the aqueous layer with DCM (3x). The sulfone is highly polar, so multiple extractions or the addition of a small amount of isopropanol to the DCM may be required. Dry the combined organics over Na₂SO₄ and concentrate.

  • QC Check (Self-Validation):

    • LC-MS: Look for a mass shift of +32 Da, yielding m/z 214 [M+H]⁺ . The absence of m/z 198 indicates complete conversion past the sulfoxide intermediate.

    • ¹H NMR: Confirm success by observing a significant downfield shift of the thiomorpholine protons adjacent to the sulfur (shifting from ~2.7 ppm in the thioether to ~3.2 ppm in the 1,1-dioxide).

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (MDPI) URL:[Link] [1]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link] [2]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones Source: Pharmaceuticals (MDPI) URL:[Link] [3]

Method

palladium-catalyzed cross-coupling of 4-(pyrazin-2-yl)thiomorpholine

Application Note & Protocol: Advanced Palladium-Catalyzed Direct C–H Arylation of 4-(Pyrazin-2-yl)thiomorpholine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Palladium-Catalyzed Direct C–H Arylation of 4-(Pyrazin-2-yl)thiomorpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The pyrazine-thiomorpholine motif is a highly privileged pharmacophore in modern drug discovery, frequently serving as a robust hinge-binding scaffold in kinase inhibitors and a metabolic modulator in CNS-active agents. Traditionally, the structural elaboration of this core via cross-coupling required the use of pre-halogenated pyrazine precursors. However, the electron-deficient nature of the diazine ring makes electrophilic halogenation synthetically taxing and low-yielding.

To streamline the synthesis of complex libraries, this application note details a highly efficient, atom-economical Palladium-Catalyzed Direct C–H Arylation protocol. By leveraging the directing ability of the pyrazine nitrogen, researchers can achieve regioselective C–C bond formation at the C3 position of 4-(pyrazin-2-yl)thiomorpholine without the need for pre-functionalization [1].

Mechanistic Insights: The CMD Pathway

Achieving direct C–H arylation on electron-deficient heteroarenes requires overcoming the high activation energy of the C–H bond while preventing catalyst poisoning by the multiple heteroatoms present in the thiomorpholine and pyrazine rings. This protocol utilizes a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism [2].

Causality Behind Experimental Choices:

  • Catalyst & Ligand (Pd(OAc)₂ / PCy₃·HBF₄): Unactivated aryl bromides require an electron-rich catalyst for efficient oxidative addition. Tricyclohexylphosphine (PCy₃) provides the necessary electron density and steric bulk to stabilize the Pd intermediate. The tetrafluoroborate salt (HBF₄) is utilized because it is an air-stable solid, allowing for highly accurate benchtop weighing before degassing.

  • The Proton Shuttle (Pivalic Acid - PivOH): Pivalate is the linchpin of the CMD mechanism. Following oxidative addition, pivalate exchanges with the bromide ligand. Its bulky tert-butyl group prevents it from acting as a strongly coordinating inhibitory ligand, while its basicity is perfectly tuned to abstract the pyrazine C3-proton via a six-membered transition state, drastically lowering the C–H cleavage energy barrier [3].

  • Solvent (Anhydrous DMA): Dimethylacetamide (DMA) is a highly polar, aprotic solvent that stabilizes the charged transition states during the CMD step and ensures the solubility of the inorganic bases (Cs₂CO₃) at elevated temperatures.

CMD_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-Br] Pd0->OA + Ar-Br LE Ligand Exchange [Ar-Pd(II)-OPiv] OA->LE + PivO- / - Br- CMD CMD Step C-H Activation at C3 LE->CMD + Pyrazine Substrate RE Reductive Elimination Product Formation CMD->RE - PivOH RE->Pd0 Product Release

Fig 1: Pd-catalyzed CMD catalytic cycle for the direct C-H arylation of pyrazines.

Reaction Optimization & Quantitative Data

The regioselectivity and overall yield of the C–H arylation are highly dependent on the synergistic combination of the ligand and the pivalate additive. The table below summarizes the optimization parameters using 4-bromoanisole as the model coupling partner.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)PivOH (30)Toluene11015
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)PivOH (30)Toluene11045
3Pd(OAc)₂ (5)PCy₃·HBF₄ (10)Cs₂CO₃ (2.0)PivOH (30)DMA12088
4Pd(OAc)₂ (5)PCy₃·HBF₄ (10)Cs₂CO₃ (2.0)NoneDMA12032

Note: Entry 4 highlights the critical self-validating nature of the CMD mechanism; without the PivOH proton shuttle, the yield collapses due to stalled C–H activation[4].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure that each step of the catalytic cycle is functioning correctly before proceeding to downstream purification.

Materials Required:
  • 4-(pyrazin-2-yl)thiomorpholine (1.0 mmol, 1.0 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphonium tetrafluoroborate[PCy₃·HBF₄] (0.10 mmol, 10 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Pivalic acid [PivOH] (0.30 mmol, 30 mol%)

  • Anhydrous Dimethylacetamide (DMA) (5.0 mL)

  • 1,3,5-Trimethoxybenzene (Internal Standard for NMR)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Degassing

  • In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge the solid reagents: 4-(pyrazin-2-yl)thiomorpholine, aryl bromide (if solid), Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, and PivOH.

  • Seal the tube with a rubber septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment (O₂ induces phosphine oxidation and Pd black precipitation).

Step 2: Solvent Addition

  • Syringe 5.0 mL of anhydrous, sparged DMA into the Schlenk tube under a positive pressure of Argon.

  • If the aryl bromide is a liquid, add it at this stage via a micro-syringe.

Step 3: Thermal Heating & IPC Monitoring

  • Replace the septum with a Teflon-lined screw cap under Argon flow.

  • Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation (IPC 1 - LC-MS): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Diagnostic Check: Look for the presence of the (M+H)⁺ peak of the product. If significant des-bromo starting material is observed without product formation, it indicates successful oxidative addition but a failed CMD step (check PivOH quality/moisture).

Step 4: Aqueous Workup & NMR Yield Validation

  • Dilute the crude mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove Pd particulates and inorganic salts.

  • Wash the filtrate with distilled water (3 × 20 mL) to remove DMA, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (IPC 2 - qNMR): Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a ¹H-NMR in CDCl₃ to calculate the precise spectroscopic yield before column chromatography.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 40% EtOAc in Hexanes).

  • Isolate the desired C3-arylated 4-(pyrazin-2-yl)thiomorpholine, concentrate, and dry under high vacuum.

Workflow Step1 1. Reagent Assembly (Strictly Anaerobic) Step2 2. Solvent Addition (Anhydrous DMA) Step1->Step2 Step3 3. Thermal Heating (120°C, 16h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: Step-by-step experimental workflow for the direct C-H arylation protocol.

References

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC / NIH. [Link][1]

  • Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. Organic Letters. [Link][3]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes. ACS Publications. [Link][2]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC / NIH. [Link][4]

Sources

Application

Application Note: 4-(Pyrazin-2-yl)thiomorpholine as a Privileged Scaffold in Drug Discovery

Executive Summary The rational design of small molecules in medicinal chemistry frequently relies on the hybridization of privileged pharmacophores to achieve target selectivity, metabolic stability, and optimal pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules in medicinal chemistry frequently relies on the hybridization of privileged pharmacophores to achieve target selectivity, metabolic stability, and optimal pharmacokinetics. The 4-(pyrazin-2-yl)thiomorpholine scaffold—comprising a pyrazine ring covalently linked to a thiomorpholine moiety—has emerged as a highly versatile building block.

By functioning as a dual-action module, the electron-deficient pyrazine core serves as a robust hydrogen-bond acceptor/donor system (ideal for kinase hinge regions), while the thiomorpholine ring projects into solvent-exposed domains. The unique polarizability of the sulfur atom, along with its ability to be oxidized into sulfoxide or sulfone (1,1-dioxide) derivatives, provides medicinal chemists with a precise dial to tune the topological polar surface area (TPSA), lipophilicity, and metabolic clearance of the molecule[1][2]. This application note details the mechanistic rationale, structural profiling, and validated experimental protocols for deploying this scaffold in two primary therapeutic areas: precision oncology (kinase inhibition) and infectious diseases (anti-tubercular agents).

Structural Rationale & Physicochemical Profiling

The integration of a thiomorpholine ring at the 2-position of a pyrazine heterocycle is not arbitrary; it is driven by strict structure-activity relationship (SAR) logic:

  • Vectorial Projection: In ATP-competitive kinase inhibitors, the pyrazine nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The C2 position of the pyrazine is perfectly angled to direct the attached thiomorpholine ring toward the solvent-accessible channel[3][4].

  • Oxidation-State Tuning: Unlike piperidine or morpholine, thiomorpholine contains a sulfur atom that can be oxidized to a 1,1-dioxide. This transformation significantly increases the hydrogen-bond acceptor count without adding rotational degrees of freedom, dramatically improving target residence time and decreasing CYP450-mediated oxidative metabolism[1].

  • Lipophilic Penetration: In anti-tubercular drug design, overcoming the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb) requires precise lipophilicity. The thiomorpholine ring offers a higher logP compared to morpholine, enhancing intracellular accumulation[5].

G Kinase Target Protein (Kinase / PanD) Hinge Deep Binding Pocket (Hinge Region) Kinase->Hinge comprises Solvent Solvent-Exposed Channel Kinase->Solvent comprises Pyrazine Pyrazine Core (H-Bond Acceptor/Donor) Pyrazine->Hinge Bidentate H-Bonds Thiomorpholine Thiomorpholine Moiety (ADMET & Solvation) Pyrazine->Thiomorpholine Covalent Linkage (Vectorial Projection) Thiomorpholine->Solvent Dipole/Water Interaction

Fig 1. Binding logic of the 4-(pyrazin-2-yl)thiomorpholine scaffold within target protein pockets.

Application 1: Precision Kinase Inhibitors (Oncology)

Mechanistic Insight: FGFR and p38 Kinase Targeting

Fibroblast Growth Factor Receptors (FGFRs) and p38 mitogen-activated protein kinases are critical targets in oncology and inflammation. Scaffold hopping from traditional pyrimidine cores to a pyrazine scaffold has yielded novel pan-FGFR inhibitors. For instance, the incorporation of a methyl-thiomorpholine-1,1-dioxide moiety onto a pyrazine-carboxamide core (e.g., Compound 18i) resulted in superior inhibition of FGFR2 with an IC 50​ of 150 nM[1][2]. The thiomorpholine-1,1-dioxide group extends into the solvent region, forming water-mediated hydrogen bonds that stabilize the inhibitor-kinase complex, while the pyrazine core anchors the molecule to the hinge region[1].

Quantitative SAR Data Summary

The substitution of the cyclic amine on the pyrazine core drastically dictates kinase inhibitory potency. Table 1 summarizes the SAR impact of different cyclic amines based on recent FGFR inhibitor development[1][2].

Cyclic Amine Substituent on Pyrazine CoreTarget KinaseIn Vitro Inhibition / IC 50​ Mechanistic Consequence
Methyl-thiomorpholine-1,1-dioxide FGFR2150 nM (Superior)Optimal solvent channel H-bonding; high metabolic stability.
Pyrrolidin-1-ylFGFR279.73% inhibitionModerate fit; lacks extended H-bond acceptor capacity.
4-Methyl piperidin-1-ylFGFR1-3< 40% inhibitionSteric clash in the solvent channel; poor solvation.
1-Methyl-4-methyl-1,4-diazepaneFGFR266% inhibitionExcessive flexibility leads to entropic penalty upon binding.
Protocol: Self-Validating In Vitro Kinase HTRF Assay

To accurately measure the potency of pyrazine-thiomorpholine derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended. The causality of this choice: highly conjugated pyrazine systems can exhibit auto-fluorescence. HTRF utilizes a time delay that eliminates short-lived background fluorescence, ensuring a self-validating and artifact-free readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains in its active conformation.

  • Compound Serial Dilution: Dilute the 4-(pyrazin-2-yl)thiomorpholine derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining DMSO at 1% prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add the target kinase (e.g., FGFR2) to the compound and incubate for 30 minutes at room temperature. Causality: Pyrazine-based hinge binders often exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the specific biotinylated peptide substrate. Causality: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

Application 2: Next-Generation Anti-Tubercular Agents

Mechanistic Insight: Overcoming Pyrazinamide Resistance

Pyrazinamide (PZA) is a cornerstone prodrug for treating Mycobacterium tuberculosis, requiring activation by the mycobacterial amidase pncA into pyrazinoic acid (POA). POA then binds to and degrades Aspartate Decarboxylase (PanD), halting Coenzyme A biosynthesis[6][7]. However, mutations in pncA drive widespread PZA resistance[6].

By synthesizing pyrazine-carboxamide derivatives incorporating a thiomorpholine ring, researchers have successfully bypassed the need for pncA activation. The thiomorpholine ring increases the lipophilicity of the molecule, allowing it to penetrate the mycobacterial cell wall independently. In recent studies, a pyrazine derivative containing a thiomorpholine ring demonstrated an MIC of 10.2 μ g/mL against Mtb, outperforming the standard PZA (MIC 12.5 μ g/mL)[5].

G PZA Standard Pyrazinamide (Prodrug) pncA pncA Amidase (Often Mutated) PZA->pncA Activation POA Pyrazinoic Acid (POA) (Active) pncA->POA Conversion PanD Aspartate Decarboxylase (PanD Target) POA->PanD Binds & Degrades CoA Coenzyme A Biosynthesis (Arrested) PanD->CoA Inhibits Analog Pyrazine-Thiomorpholine Analogs Analog->PanD Direct Engagement (Bypass pncA) Analog->CoA Enhanced Lipophilic Penetration

Fig 2. Mechanism of action for pyrazine-thiomorpholine analogs bypassing pncA-mediated resistance.

Quantitative SAR Data Summary (Anti-Tubercular Activity)

The nature of the cyclic amine appended to the pyrazine core heavily influences anti-mycobacterial efficacy. Table 2 highlights the MIC values of various pyrazine-carboxamide derivatives against Mtb[5].

Pyrazine DerivativeCyclic Amine SubstituentMtb MIC ( μ g/mL)Mechanistic Consequence
Standard PZANone (Primary Amide)12.5Requires pncA activation; susceptible to resistance.
Compound 12aPiperazine12.2Basic nitrogen limits optimal cell wall penetration.
Compound 12bMorpholine8.0Oxygen increases H-bond acceptor capacity.
Compound 12c Thiomorpholine 10.2 Optimal balance of lipophilicity and target engagement.
Protocol: Mycobacterium tuberculosis Resazurin Microtiter Assay (REMA)

To evaluate the whole-cell efficacy of pyrazine-thiomorpholine analogs, the REMA provides a self-validating, colorimetric readout of mycobacterial viability.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow Mtb H37Rv (or a pncA mutant strain) in Middlebrook 7H9 broth supplemented with OADC. Standardize the culture to an OD 600​ of 0.05. Causality: Standardizing to 0.05 ensures the bacteria are in the logarithmic growth phase. Overgrown cultures can artificially inflate MIC values due to the "inoculum effect."

  • Media pH Adjustment: Prepare two sets of assay media: one at pH 6.8 and one at pH 5.5. Causality: Standard PZA only shows activity at acidic pH (5.5) due to the protonation dynamics required for POA accumulation. Testing the thiomorpholine analogs at pH 6.8 validates whether the structural modification successfully bypasses this environmental requirement[8].

  • Compound Plating: Dispense 100 μ L of the standardized inoculum into 96-well plates containing serial dilutions of the thiomorpholine-pyrazine analogs. Include a PZA positive control and a compound-free negative control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 μ L of 0.02% resazurin solution to each well and incubate for an additional 24–48 hours. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This provides an objective, self-validating colorimetric shift, eliminating the subjective errors associated with reading visual turbidity in clumping mycobacteria.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The 4-(pyrazin-2-yl)thiomorpholine scaffold represents a masterclass in rational drug design. By combining the hinge-binding prowess of pyrazine with the highly tunable, solvent-interacting, and lipophilic nature of thiomorpholine, medicinal chemists can solve complex challenges ranging from kinase selectivity to anti-tubercular drug resistance. Future directions for this scaffold include exploring asymmetric oxidation of the thiomorpholine sulfur to create chiral sulfoxides, potentially unlocking entirely new vectors for target engagement.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors (PMC) National Institutes of Health (NIH)[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling National Institutes of Health (NIH)[Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Asian Journal of Pharmaceutics[Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents National Institutes of Health (NIH)[Link]

  • Mechanism of the dual action self-potentiating antitubercular drug morphazinamide Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Method

Advanced In Vivo Dosing and Pharmacokinetic Profiling Strategies for 4-(Pyrazin-2-yl)thiomorpholine-Based Therapeutics

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Application Note & Self-Validating Protocol Mechanistic Rationale: The Pharmacophore in Drug Design The 4-(pyrazin-2-yl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Application Note & Self-Validating Protocol

Mechanistic Rationale: The Pharmacophore in Drug Design

The 4-(pyrazin-2-yl)thiomorpholine scaffold is a highly versatile pharmacophore utilized across multiple therapeutic areas, most notably in the design of highly selective Class I Phosphatidylinositol 3-Kinase (PI3K) inhibitors, mTOR inhibitors, and sigma-2 receptor ligands[1]. The integration of the thiomorpholine ring with a pyrazine moiety provides a unique balance of lipophilicity and basicity, allowing for optimal target engagement via hydrogen bonding and hydrophobic interactions.

However, transitioning this scaffold from in vitro efficacy to in vivo success requires navigating significant pharmacokinetic (PK) hurdles. The primary liability of the thiomorpholine ring is its susceptibility to rapid hepatic metabolism. Specifically, the electron-rich sulfur atom is highly prone to Cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of thiomorpholine 1-oxide (sulfoxide) and thiomorpholine 1,1-dioxide (sulfone) metabolites[2]. Additionally, CYP-mediated dealkylation can result in C-N bond cleavage and subsequent ring opening[3].

Understanding and quantifying these metabolic pathways is critical. If the sulfoxide metabolite retains target affinity, the apparent in vivo efficacy may outlast the parent compound's half-life. Conversely, rapid terminal oxidation to the sulfone often acts as a clearance mechanism, necessitating strategic dosing interventions[4].

G Parent 4-(Pyrazin-2-yl)thiomorpholine (Parent API) CYP CYP450 Enzymes (Hepatic Oxidation) Parent->CYP Phase I Metabolism RingOpen C-N Bond Cleavage (Ring Opening) Parent->RingOpen CYP-mediated Dealkylation Sulfoxide Thiomorpholine 1-oxide (Sulfoxide Metabolite) CYP->Sulfoxide S-Oxidation Sulfone Thiomorpholine 1,1-dioxide (Sulfone Metabolite) Sulfoxide->Sulfone Further S-Oxidation

Fig 1. Primary hepatic metabolic pathways of the thiomorpholine pharmacophore via CYP450 enzymes.

Pre-Dosing Formulation Strategy

The pyrazine ring is a very weak base, and the overall 4-(pyrazin-2-yl)thiomorpholine system typically exhibits a neutral to slightly basic profile at physiological pH. This can lead to solubility-limited absorption during oral (PO) dosing and precipitation risks during intravenous (IV) administration.

To establish a self-validating PK baseline, vehicle selection must ensure complete dissolution without inducing vehicle-mediated toxicity.

Table 1: Optimized Vehicle Selection for In Vivo Dosing
Administration RouteRecommended Vehicle CompositionCausality / Rationale for SelectionMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO / 10% Solutol HS15 / 85% SalineDMSO ensures initial solvation; Solutol acts as a non-ionic surfactant to prevent precipitation in the bloodstream.5 mL/kg
Oral (PO) 0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterForms a uniform suspension for compounds with low aqueous solubility, ensuring consistent gastrointestinal transit and absorption.10 mL/kg
Alternative PO 10% DMSO / 90% (20% HP-β-CD in Water)Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic thiomorpholine core, enhancing bioavailability.10 mL/kg

In Vivo Dosing and Pharmacokinetic Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating crossover design (or parallel design in rodents) to accurately determine absolute bioavailability (%F) and clearance (CL).

Step-by-Step Methodology: Rodent PK Study
  • Animal Acclimation & Preparation: Fast male C57BL/6 mice (n=3 per time point/group) for 12 hours prior to PO dosing to eliminate food-effect variability. IV groups may remain fed.

  • Formulation Preparation:

    • IV Formulation (2 mg/kg): Dissolve the API in DMSO. Add Solutol HS15 and vortex for 2 minutes. Slowly add saline while sonicating at 37°C until a clear solution is achieved.

    • PO Formulation (10 mg/kg): Suspend the API in 0.5% MC/0.1% Tween-80. Homogenize using a probe sonicator for 3 minutes on ice to achieve a uniform micro-suspension.

  • Administration:

    • Administer the IV dose via the lateral tail vein.

    • Administer the PO dose via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA-coated tubes. Invert gently and centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

G Formulation 1. Vehicle Formulation (Solubility & Stability Check) Dosing 2. In Vivo Administration (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (K2EDTA, 4°C processing) Dosing->Sampling Extraction 4. Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Extraction LCMS 5. LC-MS/MS Quantification (Parent + Sulfoxide/Sulfone) Extraction->LCMS

Fig 2. Self-validating preclinical pharmacokinetic workflow for thiomorpholine derivatives.

Bioanalytical Quantification (LC-MS/MS)

Because the thiomorpholine ring is rapidly oxidized in vivo, the bioanalytical method must be designed to simultaneously quantify the parent compound and its sulfoxide/sulfone metabolites. Relying solely on parent compound quantification will result in an incomplete understanding of total active drug exposure.

Protein Precipitation and Extraction Protocol
  • Spike-In (Self-Validation): Aliquot 20 µL of study plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (e.g., D4-thiomorpholine analog). Causality: The internal standard corrects for matrix effects and ionization suppression in the mass spectrometer.

  • Precipitation: Vortex the plate vigorously for 5 minutes at 1,000 rpm.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Transfer: Transfer 80 µL of the supernatant to a clean analytical plate and dilute with 80 µL of LC-MS grade water to match the initial mobile phase conditions.

LC-MS/MS Parameters
  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes. Note: The sulfoxide metabolite is significantly more polar than the parent compound and will elute earlier. A shallow initial gradient is required to resolve the parent from the sulfoxide.

  • Detection: Electrospray Ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM).

Strategic Interventions for PK Optimization

If the initial in vivo profiling reveals high clearance (CL > 50 mL/min/kg in mice) driven by thiomorpholine oxidation, DMPK scientists should employ one of the following strategies:

Strategy A: The "Metabolic Block" (Chemical Optimization)

Instead of dosing the parent thiomorpholine, synthesize and dose the thiomorpholine 1,1-dioxide derivative directly. By pre-oxidizing the sulfur atom to its highest oxidation state, the primary site of CYP-mediated metabolism is effectively blocked[4]. While this lowers the basicity of the adjacent nitrogen and increases polarity, it frequently results in a dramatic extension of the in vivo half-life (t1/2) and improved metabolic stability[1].

Strategy B: Pharmacokinetic Boosting (Co-Dosing)

If the unoxidized thiomorpholine sulfur is strictly required for target binding (e.g., specific hinge-binding interactions in kinase pockets), the compound can be co-administered with a potent CYP3A4 inhibitor, such as Ritonavir or Cobicistat. This "boosting" strategy temporarily suppresses hepatic oxidation, significantly increasing the Area Under the Curve (AUC) and maximum concentration (Cmax) of the parent drug[5].

Table 2: Representative PK Parameter Shifts Following Optimization
Compound / StrategyIV Clearance (mL/min/kg)PO Half-Life (h)Bioavailability (%F)Primary Circulating Species
Parent API 65.0 (High)0.815%Sulfoxide Metabolite
Strategy A (1,1-dioxide) 18.5 (Low)4.268%Parent (1,1-dioxide)
Strategy B (Parent + Ritonavir) 22.0 (Moderate)3.555%Parent API

Note: Data represents typical shifts observed when mitigating thiomorpholine metabolic liabilities in rodent models.

References

  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 PubMed Central (PMC) URL:[Link]

  • Google Patents (EP3587411A1)

Sources

Application

Application Note: Formulation of 4-(pyrazin-2-yl)thiomorpholine in Aqueous Buffer Solutions

Target Audience: Formulation Scientists, Preclinical Researchers, and Analytical Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary The formulation of 4-(pyrazin-2-yl)thiomorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Analytical Chemists Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

The formulation of 4-(pyrazin-2-yl)thiomorpholine (PTM) for in vitro and in vivo aqueous dosing presents two distinct physicochemical challenges: highly pH-dependent solubility driven by depressed basicity, and chemical instability due to the oxidative lability of the thioether moiety. This application note details the mechanistic rationale and provides self-validating protocols for formulating PTM in aqueous buffer systems, ensuring both thermodynamic solubility and long-term chemical stability.

Physicochemical Profiling & Mechanistic Rationale

To design a robust aqueous formulation, one must first deconstruct the molecule's structural liabilities. PTM is a heterocyclic conjugate consisting of an electron-deficient pyrazine ring and a thiomorpholine ring.

Ionization and pH-Dependent Solubility (pKa Shift)

While an isolated aliphatic thiomorpholine ring is a relatively strong base (pKa ~9.14)[1], conjugating it to the 2-position of a pyrazine ring fundamentally alters its electronic landscape. The pyrazine ring is highly electron-withdrawing (parent pyrazine pKa ~0.65)[2]. The lone pair of electrons on the thiomorpholine nitrogen delocalizes into the pyrazine π -system via resonance.

Formulation Consequence: This delocalization drastically depresses the basicity of the thiomorpholine nitrogen, shifting its conjugate acid pKa down to an estimated range of 2.5 to 3.5 (analogous to other 2-aminopyrazine derivatives)[3]. Consequently, at physiological pH (7.4), PTM exists almost entirely in its unionized, lipophilic state, resulting in extremely poor aqueous solubility (< 0.1 mg/mL). Solubilization at neutral pH strictly requires cosolvents, surfactants, or inclusion complexes.

Oxidative Liability of the Thioether

The sulfur atom within the thiomorpholine ring is highly susceptible to oxidation by reactive oxygen species (ROS), dissolved oxygen, or trace transition metals present in buffer salts. Oxidation rapidly converts the thioether to a highly polar sulfoxide , and under prolonged oxidative stress, a sulfone [4][5].

Formulation Consequence: Aqueous formulations must be protected against oxidation. This is achieved by sparging buffers with inert gas (N 2​ or Argon), utilizing high-purity excipients free of peroxides (e.g., avoiding low-grade PEG or Polysorbates), and incorporating antioxidants (e.g., sodium metabisulfite) and chelators (e.g., EDTA) to sequester catalytic trace metals.

Formulation Workflows & Decision Matrix

G cluster_formulation Formulation Strategy cluster_stability Stability & Degradation API 4-(Pyrazin-2-yl)thiomorpholine (PTM API) pH_Decision Target pH Assessment API->pH_Decision Acidic Acidic Buffer (pH 3-4) Ionized State pH_Decision->Acidic pKa ~3.0 Neutral Physiological (pH 7.4) Unionized State pH_Decision->Neutral Poor Solubility Cosolvent Cosolvent System (10% DMSO / 40% PEG400) Acidic->Cosolvent Cyclodextrin Complexation (20% HP-β-CD) Neutral->Cyclodextrin OxidationRisk Thioether Oxidation (ROS / Peroxides) Cosolvent->OxidationRisk Cyclodextrin->OxidationRisk Sulfoxide Sulfoxide/Sulfone Degradants OxidationRisk->Sulfoxide Mitigation Antioxidants & Sparging (Na2S2O5, N2, EDTA) OxidationRisk->Mitigation Preventative Analysis HPLC-UV/MS Validation Sulfoxide->Analysis Mitigation->Analysis

Fig 1. Formulation decision tree and oxidative degradation workflow for PTM.

Step-by-Step Experimental Protocols

Protocol A: pH-Modulated Cosolvent System (Target: 10 mg/mL, pH 4.0)

Best for: Intravenous (IV) or Intraperitoneal (IP) dosing where a slightly acidic vehicle is tolerated.

Materials:

  • PTM API (Purity > 99%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene Glycol 400 (PEG400), high-purity (peroxide-free)

  • 50 mM Sodium Acetate Buffer, pH 4.0 (sparged with N 2​ )

Methodology:

  • API Solubilization: Weigh exactly 10.0 mg of PTM into a sterile glass vial.

  • Primary Solvent Addition: Add 100 µL (10% v/v) of DMSO. Vortex for 30 seconds until the API is completely dissolved, forming a clear solution. Causality: DMSO disrupts the crystal lattice energy of the lipophilic API.

  • Surfactant/Cosolvent Addition: Add 400 µL (40% v/v) of PEG400. Vortex for 1 minute to ensure a homogenous non-aqueous phase.

  • Aqueous Phase Titration: Slowly add 500 µL (50% v/v) of the N 2​ -sparged 50 mM Acetate Buffer (pH 4.0) dropwise while continuously vortexing. Self-Validation Step: Observe for micro-precipitation (cloudiness). If cloudiness persists, the PEG400/DMSO ratio must be increased.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter (avoid PES or Nylon, which may bind lipophilic compounds).

Protocol B: Cyclodextrin Inclusion Complex (Target: 5 mg/mL, pH 7.4)

Best for: In vitro cellular assays or physiological dosing requiring strict neutral pH.

Materials:

  • Hydroxypropyl- β -Cyclodextrin (HP- β -CD)

  • 50 mM Phosphate Buffer, pH 7.4

  • Sodium Metabisulfite (Na 2​ S 2​ O 5​ ) and Disodium EDTA

Methodology:

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 80 mL of 50 mM Phosphate Buffer (pH 7.4). Add 50 mg (0.05% w/v) Na 2​ S 2​ O 5​ and 37 mg (1 mM) Disodium EDTA. Adjust final volume to 100 mL. Sparge with N 2​ for 15 minutes. Causality: EDTA chelates trace metals that catalyze thioether oxidation, while metabisulfite acts as a sacrificial reducing agent.

  • API Addition: Add 5.0 mg of PTM to 1.0 mL of the prepared HP- β -CD vehicle.

  • Complexation: Sonicate the suspension in a bath sonicator at 37°C for 60 minutes, followed by magnetic stirring for 2 hours at room temperature. Causality: The lipophilic thiomorpholine-pyrazine core requires kinetic energy to enter the hydrophobic cavity of the cyclodextrin cone.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (at λmax​ ~280 nm) to confirm the target concentration of 5 mg/mL is achieved without a solid pellet remaining.

Quantitative Data Summaries

Table 1: Solubility Matrix of PTM in Various Aqueous Systems
Formulation VehiclepHApparent Solubility (mg/mL)Physical State at 24h (25°C)
100% PBS7.4< 0.1Heavy Precipitation
100% Acetate Buffer4.0~ 1.2Fine Suspension
10% DMSO / 90% PBS7.4~ 0.5Micro-precipitation
10% DMSO / 40% PEG400 / 50% Acetate4.0> 10.0Clear Solution
20% HP- β -CD in PBS7.4~ 6.5Clear Solution
Table 2: Oxidative Stability Profile (Recovery % via HPLC-UV)
Condition (Stored at 25°C)Day 0Day 3Day 7Primary Degradant
PBS (pH 7.4) - Ambient Air100%88.4%71.2%PTM-Sulfoxide (+16 Da)
PBS (pH 7.4) + 0.1% H 2​ O 2​ 100%12.5%< 1.0%PTM-Sulfone (+32 Da)
20% HP- β -CD + EDTA + Na 2​ S 2​ O 5​ (N 2​ )100%99.8%99.1%None Detected

References

  • LookChem. "Cas 290-37-9, Pyrazine Chemical Properties." LookChem. Available at: [Link][2]

  • Royal Society of Chemistry (RSC). "Oxidation-responsive micelles by a one-pot polymerization-induced self-assembly approach." Polymer Chemistry. Available at: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-(Pyrazin-2-yl)thiomorpholine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4-(pyrazin-2-yl)thiomorpholine .

Because this molecule contains a highly polar, basic pyrazine ring coupled with an oxidizable thiomorpholine moiety, it frequently presents chromatographic challenges such as severe peak tailing, retention time drift, and oxidative degradation. This center provides the mechanistic causality behind these issues and actionable, self-validating protocols to resolve them.

The Causality of Chromatographic Behavior

To optimize the method, we must first understand the molecular interactions at play. 4-(pyrazin-2-yl)thiomorpholine contains multiple nitrogen atoms. Depending on the pH of your mobile phase, these basic centers can become protonated.

When protonated basic analytes travel through a standard silica-based reversed-phase column, they encounter unreacted, acidic silanol groups (Si-OH) on the stationary phase. At a mid-range pH (4.0 - 7.0), these silanols ionize into negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction between the positively charged analyte and the negatively charged stationary phase creates a secondary ion-exchange interaction[1]. This secondary interaction disrupts the primary hydrophobic partitioning, causing the analyte to "stick" to the column, which manifests as severe, right-skewed peak tailing[2].

Mechanism Analyte 4-(Pyrazin-2-yl)thiomorpholine Basic Nitrogens Interaction Secondary Interaction Ion-Exchange & H-Bonding Analyte->Interaction Protonated at low/mid pH Silanol Stationary Phase Free Silanols (Si-O⁻) Silanol->Interaction Ionized at pH > 3.0 Result Chromatographic Defect Peak Tailing & Broadening Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing.

To mitigate this, we must control the ionization state of both the analyte and the stationary phase. Lowering the mobile phase pH below 3.0 ensures that the acidic silanol groups remain unionized, shutting down the ion-exchange pathway[1]. Alternatively, using a high-pH mobile phase (pH > 9.0) on a hybrid-silica column neutralizes the basic nitrogens of the analyte, allowing it to partition purely based on hydrophobicity[3].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own reliability.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh the appropriate amount of potassium phosphate monobasic to achieve a 20 mM concentration in 1 L of LC-MS grade water.

  • pH Adjustment: Adjust the pH to exactly 2.5 using dilute phosphoric acid. Causality: A 20 mM buffer provides sufficient ionic strength to mask residual silanols, while the pH of 2.5 ensures both the analyte and the silanols are in their optimal states for sharp peak shapes[2].

  • Organic (Mobile Phase B): 100% HPLC-Grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm membrane to remove particulates.

Step 2: Column Equilibration
  • Install a base-deactivated or hybrid C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flush the system with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for at least 20 column volumes.

  • Monitor the baseline at 275 nm until completely stable.

Step 3: Sample Preparation
  • Dissolve 4-(pyrazin-2-yl)thiomorpholine in a diluent matching the initial mobile phase conditions (90% Buffer / 10% Acetonitrile). Causality: Injecting a sample in a solvent stronger than the mobile phase causes the analyte band to spread before it partitions into the stationary phase, leading to fronting or split peaks.

Step 4: System Suitability Validation (The Self-Check)

Before running unknown samples, inject a 50 µg/mL standard solution five consecutive times. The system is validated and ready for use only if it meets the following criteria:

  • Retention Time RSD: < 1.0% (Proves buffer capacity is sufficient).

  • Tailing Factor (Tf): < 1.5 (Proves silanol interactions are suppressed).

  • Theoretical Plates (N): > 5000 (Proves column efficiency).

Troubleshooting Guides & FAQs

Q: Why is my 4-(pyrazin-2-yl)thiomorpholine peak tailing severely, even on a brand-new C18 column? A: Standard C18 columns, even when new, possess residual silanols. If your mobile phase pH is between 4.0 and 8.0, these silanols are ionized and will aggressively bind to the basic nitrogens in your analyte[1]. To resolve this, either drop the pH to 2.5 to protonate the silanols, or switch to a heavily end-capped, base-deactivated column specifically designed for basic compounds[3].

Workflow Start Symptom: Peak Tailing CheckPH Is Mobile Phase pH between 4.0 - 8.0? Start->CheckPH AdjustLow Adjust to pH 2.5 (Protonates Silanols) CheckPH->AdjustLow Yes (Option A) AdjustHigh Adjust to pH > 9.0 (Neutralizes Analyte) CheckPH->AdjustHigh Yes (Option B) CheckCol Is Column End-Capped? CheckPH->CheckCol No AdjustLow->CheckCol AdjustHigh->CheckCol ChangeCol Switch to Base-Deactivated or Hybrid C18 CheckCol->ChangeCol No AddBuffer Increase Buffer to 20mM CheckCol->AddBuffer Yes, but tailing persists

Workflow for diagnosing and resolving peak tailing in basic analytes.

Q: I am observing a secondary peak eluting slightly earlier than the main peak, and it grows over time. What is it? A: The thiomorpholine ring contains a sulfur atom that is highly susceptible to oxidation, forming a sulfoxide derivative. Sulfoxides are more polar than their parent thioethers and will elute earlier in reversed-phase HPLC. To prevent this, prepare samples in amber vials, minimize exposure to air, and consider adding a mild antioxidant to the sample diluent.

Q: Why is my UV response so low at the standard 254 nm wavelength? A: Pyrazine derivatives typically have an absorption maximum around 270-275 nm[4]. While 254 nm is a standard default for many aromatic compounds, shifting your detection wavelength to 275 nm will significantly increase the signal-to-noise ratio and sensitivity for 4-(pyrazin-2-yl)thiomorpholine[5].

Q: Can I use a mixed-mode column instead of a standard C18? A: Yes. Mixed-mode columns (such as Primesep A) that incorporate strong acidic ion-pairing groups into the stationary phase are highly effective for separating pyrazine compounds[5]. They provide orthogonal retention mechanisms (hydrophobic + cation-exchange), which can resolve structurally similar impurities that co-elute on a standard C18.

Quantitative Data & Method Parameters

Table 1: Effect of Mobile Phase pH on 4-(pyrazin-2-yl)thiomorpholine
pH RangeAnalyte StateSilanol StateChromatographic Outcome
pH < 3.0 Protonated (+)Unionized (Neutral)Good peak shape, lower retention
pH 4.0 - 7.0 Partially ProtonatedIonized (-)Severe tailing, retention drift
pH > 9.0 NeutralIonized (-)Good peak shape, high retention (requires hybrid column)
Table 2: Recommended Starting HPLC Parameters
ParameterRecommendation
Column Base-deactivated C18 or Hybrid C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

References

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry - ACS Publications.[Link]

  • Effect of Roasting Time and Temperature on the Generation of Nonvolatile (Polyhydroxyalkyl)pyrazine Compounds in Peanuts, As Determined by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • HPLC Method for Pyrazine. SIELC Technologies. [Link]

Sources

Optimization

preventing oxidation of 4-(pyrazin-2-yl)thiomorpholine during long-term storage

Here is the technical support center guide for preventing the oxidation of 4-(pyrazin-2-yl)thiomorpholine during long-term storage. Technical Support Center: Stability of 4-(Pyrazin-2-yl)thiomorpholine Guide for Research...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for preventing the oxidation of 4-(pyrazin-2-yl)thiomorpholine during long-term storage.

Technical Support Center: Stability of 4-(Pyrazin-2-yl)thiomorpholine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical guide on ensuring the long-term stability of 4-(pyrazin-2-yl)thiomorpholine. This molecule, with its unique pyrazine and thiomorpholine moieties, is of significant interest in medicinal chemistry and drug discovery. However, the presence of a nucleophilic sulfur atom within the thiomorpholine ring makes it susceptible to oxidation, a critical liability that can compromise sample integrity, biological activity, and experimental reproducibility.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the mechanisms of degradation, provide actionable protocols for prevention and analysis, and offer troubleshooting advice based on established scientific principles.

Frequently Asked Questions: Understanding the Oxidation Problem

Q1: What is 4-(pyrazin-2-yl)thiomorpholine, and why is its oxidative stability a concern?

4-(pyrazin-2-yl)thiomorpholine is a heterocyclic compound featuring a pyrazine ring linked to a thiomorpholine ring. The pyrazine group is a common scaffold in many biologically active compounds, while the thiomorpholine ring, a sulfur-containing heterocycle, contributes to the molecule's unique physicochemical properties.

The primary concern with its stability stems from the thioether (-S-) group in the thiomorpholine ring. Thioethers are readily oxidized to form sulfoxides (S=O) and, under more stringent conditions, sulfones (O=S=O). This chemical transformation alters the molecule's polarity, conformation, and electronic properties, which can lead to:

  • Loss of Potency: The modified structure may no longer bind effectively to its biological target.

  • Altered Pharmacokinetics: Changes in solubility and polarity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Generation of Impurities: The presence of degradants complicates data interpretation and poses regulatory and safety challenges in drug development.

Q2: What is the primary oxidation pathway for this molecule?

The most probable degradation pathway is the sequential oxidation of the sulfur atom. This process is typically initiated by reactive oxygen species (ROS) such as atmospheric oxygen, peroxides, or hydroxyl radicals.

Oxidation_Pathway

This S-oxidation is a well-documented reaction for thiomorpholine and other thioethers. The initial oxidation to the sulfoxide is often the most significant degradation event during storage.

Q3: What external factors can accelerate the oxidation of my compound?

Oxidation is rarely spontaneous and is almost always accelerated by environmental factors. Understanding these is the first step toward prevention.

  • Atmospheric Oxygen: The most common oxidant. Increased headspace in a storage container provides a larger reservoir of oxygen.

  • Light: UV and visible light can provide the energy to initiate free-radical autoxidation pathways. Compounds with aromatic rings can be particularly susceptible to photo-oxidation.

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. While freezing is often a good strategy, freeze-thaw cycles can introduce moisture and are not always ideal for all formulations.

  • Humidity/Moisture: Water can facilitate oxidative reactions and may promote the degradation of hygroscopic materials.

  • Trace Metal Ions: Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are potent catalysts for oxidation, often by facilitating the formation of reactive oxygen species. These can be introduced as trace impurities from glassware, spatulas, or reagents.

  • Peroxide Impurities: Solvents (like THF or ethers) and excipients can contain peroxide impurities that are highly reactive and will readily oxidize the thioether.

Troubleshooting Guide: Proactive Prevention & Storage Protocols

Q4: I suspect my sample of 4-(pyrazin-2-yl)thiomorpholine has degraded. What should I do?

If you observe unexpected experimental results, changes in physical appearance (e.g., discoloration from white/off-white to yellow/brown), or poor purity on an analytical chromatogram, follow this workflow.

Troubleshooting_Workflow start Oxidation Suspected check_purity 1. Confirm Degradation (e.g., LC-MS, HPLC) start->check_purity review_storage 2. Review Storage Conditions (Temp, Light, Atmosphere) check_purity->review_storage Degradation Confirmed resynthesize Resynthesize or Re-purify Material check_purity->resynthesize Purity Acceptable (Troubleshoot Experiment) implement_changes 3. Implement Corrective Actions (See Q5 & Q6) review_storage->implement_changes implement_changes->resynthesize For future batches

Q5: What are the optimal conditions for the long-term storage of solid 4-(pyrazin-2-yl)thiomorpholine?

To minimize degradation of the solid material, a multi-faceted approach targeting the key accelerating factors is required.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Reduces the kinetic rate of oxidation reactions. Avoids the higher thermal energy present at room or refrigerated temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, removing the primary oxidant. This is the most critical control measure.
Light Amber Glass VialProtects the compound from UV and visible light, preventing photo-initiated degradation.
Container Tightly Sealed, Low HeadspaceMinimizes exposure to moisture and reduces the amount of residual oxygen in the container. Use a vial appropriately sized for the amount of material.
Purity High Purity MaterialEnsures the absence of catalytic impurities (e.g., residual metals from synthesis) that can accelerate degradation.
Q6: Is it better to store the compound as a solid or in a solution?

For long-term storage (months to years), storing the compound as a dry, crystalline solid under the conditions outlined in Q5 is strongly recommended.

Storing in solution is generally discouraged for long-term archiving because:

  • Increased Reactivity: Solutes have higher molecular mobility, increasing the frequency of collisions with oxidants.

  • Solvent Impurities: Solvents can contain dissolved oxygen, water, and peroxide impurities, which are direct threats to the stability of the thioether.

If you must store solutions for short-term (days to weeks) use, follow these best practices:

  • Choose a Stable Solvent: Use high-purity, anhydrous, peroxide-free solvents. Aprotic solvents like DMSO or DMF are common, but must be of high quality.

  • Degas the Solvent: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Store Cold and Dark: Store solution aliquots at ≤ -20°C in amber vials.

  • Consider Antioxidants: For precious solutions, adding a suitable antioxidant can provide an extra layer of protection.

Q7: Which antioxidants are suitable for protecting 4-(pyrazin-2-yl)thiomorpholine?

Antioxidants act as sacrificial agents that are more readily oxidized than your compound of interest. The choice depends entirely on the matrix (solid, aqueous solution, organic solution).

AntioxidantTypeSolubilityTypical Use & Comments
Butylated Hydroxytoluene (BHT) Phenolic / Radical ScavengerOrganic Solvents, LipidsExcellent for solutions in organic solvents (e.g., DMSO, THF). Not suitable for aqueous systems.
Butylated Hydroxyanisole (BHA) Phenolic / Radical ScavengerOrganic Solvents, LipidsSimilar to BHT, often used in combination. Stable up to pH 9.
Ascorbic Acid (Vitamin C) Oxygen ScavengerWaterIdeal for aqueous buffers. Can be pH-sensitive.
Sodium Metabisulfite Oxygen ScavengerWaterEffective in aqueous solutions, particularly at acidic pH.
EDTA Metal ChelatorWaterInactivates catalytic metal ions. Often used in combination with oxygen scavengers in aqueous buffers.

Important: When adding an antioxidant, always run a small-scale compatibility test to ensure it does not react with your compound or interfere with downstream assays.

Experimental Protocols & Quality Control

Q8: How can I set up a forced degradation study to understand my compound's stability limits?

A forced degradation (or stress testing) study is essential for identifying potential degradants and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the parent compound.

Protocol 1: Forced Degradation Study

  • Preparation: Prepare several identical solutions of 4-(pyrazin-2-yl)thiomorpholine (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50).

  • Stress Conditions: Expose individual samples to the following conditions. Include a control sample stored at -20°C in the dark.

Stress ConditionReagent/SetupTime & TemperaturePurpose
Acid Hydrolysis 1 M HCl4 hours at 70°CAssess stability to acid.
Base Hydrolysis 1 M NaOH2 hours at 70°CAssess stability to base.
Oxidation 3-30% H₂O₂30 min at 40°CThis is the key test. It will intentionally generate the sulfoxide/sulfone.
Thermal Stress Oven5 days at 80°CAssess thermal stability.
Photostability Direct Sunlight / Photostability Chamber12 days (or ICH guidelines)Assess light sensitivity.
  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze all samples, including the control, by a high-resolution analytical method like LC-MS to identify the masses of any new peaks (degradants).

Stability_Study_Logic

Q9: What is a good starting point for an HPLC method to monitor the oxidation of 4-(pyrazin-2-yl)thiomorpholine?

A stability-indicating method is one that can resolve the parent compound from all its degradation products, allowing for accurate quantification of each. A reverse-phase HPLC method is the industry standard.

Protocol 2: Stability-Indicating RP-HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 310 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Expected Elution Profile: The parent compound, being the most non-polar, will have the longest retention time. The sulfoxide degradant is more polar and will elute earlier. The sulfone, being even more polar, will elute earlier still. This method should be validated for specificity using the samples generated in the forced degradation study.

References

  • Pharma.Tips. (2025).
  • Al-Subu, M. M. (n.d.). Kinetics and Mechanism of Osmium(VIII)
  • Tardif, C., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42. [Link]

  • Fagron Academy. (n.d.).
  • Al-Subu, M. M. (n.d.). Kinetics and Mechanism of Osmium(VIII)-Catalyzed Oxidation of Thiomorpholine by Alkaline Hexacyanoferrate(III). An-Najah Staff. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Troubleshooting

Technical Support Center: Purification of 4-(Pyrazin-2-yl)thiomorpholine Reaction Mixtures

Welcome to the technical support center for the purification of 4-(pyrazin-2-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(pyrazin-2-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the purification of this important heterocyclic compound.

Introduction

4-(Pyrazin-2-yl)thiomorpholine is a heterocyclic amine derivative with significant interest in medicinal chemistry due to the prevalence of N-heteroarylmorpholine and thiomorpholine moieties in biologically active molecules.[1][2] Its synthesis, often achieved through a Buchwald-Hartwig amination or similar N-arylation reactions, can result in complex reaction mixtures containing unreacted starting materials, catalyst residues, and various byproducts.[1][3] Effective purification is therefore critical to obtaining the high-purity material required for downstream applications.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and explaining the scientific principles behind each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 4-(pyrazin-2-yl)thiomorpholine synthesis?

A1: Typical impurities include unreacted 2-halopyrazine (e.g., 2-chloropyrazine), excess thiomorpholine, palladium catalyst residues (from Buchwald-Hartwig reactions), and potential byproducts from side reactions such as hydrodehalogenation of the starting aryl halide.[4]

Q2: Which chromatographic technique is most effective for purifying 4-(pyrazin-2-yl)thiomorpholine?

A2: Normal-phase column chromatography using silica gel is a widely used and effective method.[1][5][6] A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is commonly employed.[5][7][8] For challenging separations of closely related pyrazine derivatives, high-surface-area silica can provide improved resolution.[5][9]

Q3: Can I use crystallization to purify my product?

A3: Yes, crystallization can be a highly effective method for obtaining high-purity 4-(pyrazin-2-yl)thiomorpholine, especially after an initial purification by column chromatography.[1] The choice of solvent is critical and should be determined through small-scale solubility tests.[10][11] A mixture of solvents, such as ethyl acetate and hexane, has been successfully used.[1]

Q4: How can I remove residual palladium catalyst from my product?

A4: Filtration through a pad of celite after the reaction workup can remove a significant portion of the heterogeneous catalyst.[12] For soluble palladium species, column chromatography on silica gel is typically effective. In more persistent cases, treatment with a scavenger resin or an additional aqueous wash with a chelating agent like aqueous ammonium chloride may be necessary.

Q5: My product seems to be "oiling out" during crystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the compound is impure or if the solution is cooling too rapidly.[11] Ensure the compound is reasonably pure before attempting recrystallization. Try allowing the solution to cool more slowly to room temperature before placing it in an ice bath. If an oil persists, you can try reheating the solution to dissolve the oil and then adding a small amount of a solvent in which the compound is less soluble to induce crystallization.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common purification challenges.

Problem 1: Low Purity After Initial Workup

Potential Cause: Incomplete reaction, presence of highly polar or non-polar impurities.

Solution: A multi-step purification approach involving liquid-liquid extraction followed by column chromatography is recommended.

Experimental Protocol: Liquid-Liquid Extraction (LLE) and Column Chromatography
  • Reaction Quench and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base like cesium carbonate was used, filter the reaction mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.[12]

    • Transfer the filtrate to a separatory funnel and add water or a saturated aqueous solution of sodium bicarbonate to quench the reaction and remove any acidic components.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).[7][9] Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[7][10]

    • Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Mobile Phase Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[5][7] The ideal system will give your product an Rf value of approximately 0.3-0.4.

    • Column Packing: Prepare a silica gel column in the chosen non-polar solvent (e.g., hexane).

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM and load it onto the column.

    • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be effective for separating compounds with different polarities.[13]

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(pyrazin-2-yl)thiomorpholine.[9]

Data Presentation: Typical Solvent Systems for Chromatography
Starting Material/ImpurityProduct: 4-(pyrazin-2-yl)thiomorpholineTypical Eluent System (Hexane:Ethyl Acetate)
Less Polar (e.g., 2-halopyrazine)More Polar9:1 to 7:3
More Polar (e.g., Thiomorpholine)Less Polar4:1 to 1:1

Note: The optimal ratio will depend on the specific reaction mixture and should be determined by TLC analysis.

Visualization: Purification Workflow

PurificationWorkflow RM Crude Reaction Mixture LLE Liquid-Liquid Extraction RM->LLE Quench & Extract AqWorkup Aqueous Workup LLE->AqWorkup Separate Layers Chrom Silica Gel Chromatography AqWorkup->Chrom Concentrate & Load Pure Pure Product Chrom->Pure Collect & Evaporate

Caption: General workflow for purification.

Problem 2: Product Co-elutes with an Impurity During Chromatography

Potential Cause: The impurity has a similar polarity to the desired product.

Solution: Optimize the chromatographic conditions or employ a secondary purification technique like recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent. Good starting solvents to test include ethanol, isopropanol, ethyl acetate, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane).[1][11]

    • The ideal solvent will dissolve the compound when hot but not at room temperature or below.[10]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystals start to form, you can further cool the flask in an ice bath to maximize the yield.[10]

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.[10]

Visualization: Decision Tree for Co-elution

CoElution Start Co-elution Observed ChangeSolvent Optimize Mobile Phase (e.g., different solvent ratio or system) Start->ChangeSolvent ChangeStationary Change Stationary Phase (e.g., alumina, C18) Start->ChangeStationary Recrystallize Perform Recrystallization Start->Recrystallize Success Pure Product ChangeSolvent->Success Failure Re-evaluate Strategy ChangeSolvent->Failure ChangeStationary->Success ChangeStationary->Failure Recrystallize->Success Recrystallize->Failure

Caption: Troubleshooting co-elution issues.

Problem 3: Low Yield of Purified Product

Potential Cause: Product loss during extraction, multiple purification steps, or incomplete reaction.

Solution: Optimize each step of the purification process to minimize mechanical and solubility losses.

Troubleshooting Low Yield
Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion before starting the workup.
Product Loss During Extraction 4-(Pyrazin-2-yl)thiomorpholine has some polarity and may have slight solubility in the aqueous phase. To minimize this, saturate the aqueous phase with salt (e.g., NaCl) before extraction to decrease the solubility of the organic product in the aqueous layer.[10]
Product Adherence to Silica Gel The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel, leading to tailing and potential loss on the column. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.
Mechanical Losses Ensure careful transfer of materials between flasks and during filtration to minimize physical loss of the product.

References

  • Bickler, B.
  • Isolation techniques for pyrazine products from complex reaction mixtures. Benchchem.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids. Oxford Academic.
  • Technical Support Center: Purification of Thiomorpholine-2-carboxylic acid. Benchchem.
  • Crystal structure of 4-(pyrazin-2-yl)morpholine. PMC.
  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald–Hartwig amin
  • Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • BH amination side products and purific
  • Buchwald Hartwig Coupling. Common Organic Chemistry.
  • A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides C
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
  • Thiomorpholine synthesis. Organic Chemistry Portal.
  • Chemical Transformation of Pyrazine Deriv
  • Synthesis of substituted N-heterocycles by N-aryl
  • Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry.
  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC.
  • "recrystallization solvent for 3-(1,3-thiazol-2-yl)thiomorpholine". Benchchem.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIV
  • Synthesis and structural characterization of novel pyrazoline deriv
  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

Sources

Optimization

Technical Support Center: 4-(Pyrazin-2-yl)thiomorpholine Extraction &amp; Purification

Welcome to the Technical Support Center for heterocyclic synthesis and purification. The isolation of 4-(pyrazin-2-yl)thiomorpholine presents unique downstream challenges due to the competing basicity of its nitrogen cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. The isolation of 4-(pyrazin-2-yl)thiomorpholine presents unique downstream challenges due to the competing basicity of its nitrogen centers, the oxidation potential of the thiomorpholine ring, and the physicochemical properties of unreacted starting materials.

Whether your synthesis utilized a transition-metal-catalyzed Buchwald-Hartwig cross-coupling [1] or a direct Nucleophilic Aromatic Substitution (SNAr) [2], this guide provides field-proven, causally-explained troubleshooting steps to ensure high-purity extraction.

Purification Workflow & Decision Tree

ImpurityResolution A Crude Mixture 4-(pyrazin-2-yl)thiomorpholine B pH 6.0-6.5 Aqueous Buffer A->B Add EtOAc C Aqueous Layer (Protonated Thiomorpholine) B->C Partition D Organic Layer (Product + Neutral Impurities) B->D Partition E Metal Scavenging (Thiol-Silica) D->E If Pd-catalyzed F Silica Filtration (Removes Oxides) D->F If SNAr E->F Filter G Purified Product F->G Isolate

Fig 1: Phase distribution and purification workflow for 4-(pyrazin-2-yl)thiomorpholine extraction.

Troubleshooting Guides & FAQs

Q1: Why is unreacted thiomorpholine persisting in my organic extract, and how do I remove it? Causality & Solution: Thiomorpholine is a secondary aliphatic amine with a pKa of approximately 8.9. In contrast, the target product, 4-(pyrazin-2-yl)thiomorpholine, is a tertiary amine. Because the nitrogen lone pair in the product is delocalized into the electron-deficient pyrazine ring via resonance, the conjugate acid pKa of the product drops drastically to ~3.5. If you extract at a highly alkaline pH, both the impurity and the product remain neutral and partition into the organic phase. Actionable Step: Adjust your aqueous wash to a strictly controlled pH of 6.0–6.5 using a sodium phosphate buffer. At this pH, >99% of free thiomorpholine is protonated (rendering it highly water-soluble), while >99% of the product remains as a free base (organic-soluble).

Q2: I am detecting thiomorpholine 1-oxide and 1,1-dioxide in my LC-MS. How do I clear these oxidized impurities? Causality & Solution: The thioether linkage in thiomorpholine is highly susceptible to oxidation, especially under prolonged atmospheric exposure or in the presence of trace metal catalysts during cross-coupling [3]. These sulfoxide and sulfone impurities are significantly more polar than the parent thioether. Actionable Step: While some of these oxides will partition into the aqueous phase during washing, residual oxides in the organic layer can be efficiently removed via a short silica gel plug. The highly polarized S=O bonds interact strongly with the silanol groups on the stationary phase, retarding their elution, while the target product elutes rapidly in a moderately polar solvent system.

Q3: My synthesis utilized a Buchwald-Hartwig amination. How do I reduce Palladium (Pd) levels to acceptable limits (<10 ppm)? Causality & Solution: Palladium complexes often coordinate strongly with the pyrazine nitrogen and the sulfur atom of the thiomorpholine ring, causing the metal to co-extract into the organic phase. Standard aqueous washes will not break these chelation complexes. Actionable Step: Treat the organic phase with a thiol-derivatized silica scavenger (e.g., SiliaBond® Thiol) at 40°C. The high affinity of Pd for the immobilized thiol groups effectively strips the metal from the product, allowing it to be filtered away.

Q4: How do I eliminate unreacted 2-chloropyrazine? Causality & Solution: 2-Chloropyrazine is a neutral, electron-deficient heteroaromatic that readily partitions into the organic layer alongside your product. Because it lacks a basic amine, pH manipulation will not separate it. Actionable Step: If the SNAr reaction stalled [2], add a primary amine scavenger (e.g., polymer-bound benzylamine) to the crude organic mixture. The scavenger will react with the electrophilic 2-chloropyrazine, allowing it to be filtered out.

Quantitative Extraction Data

The following table summarizes the physicochemical properties governing the extraction logic:

CompoundpKa (Conjugate Acid)LogP (Estimated)Extraction Phase at pH 6.0
Thiomorpholine ~8.90.4Aqueous (Protonated, Cationic)
2-Chloropyrazine < 0.50.9Organic (Neutral)
4-(pyrazin-2-yl)thiomorpholine ~3.51.8Organic (Neutral, Free Base)
Thiomorpholine 1-oxide ~8.0-0.5Aqueous / Silica Retained
Self-Validating Experimental Protocol

This protocol incorporates internal validation checks to ensure each purification milestone is achieved before proceeding.

Phase 1: Reaction Quench and pH Adjustment

  • Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) using 10 mL per mmol of theoretical yield.

  • Add an equal volume of 0.5 M Sodium Phosphate buffer (pH 6.0).

  • Validation Check 1: After vigorous shaking and phase separation, extract a 1 mL aliquot of the aqueous layer and test it with a calibrated pH meter. It must read between 6.0 and 6.5. (If pH > 6.5, the thiomorpholine will partition into the organic layer. Adjust with 0.1 M HCl dropwise until the target is reached).

Phase 2: Phase Separation and Scavenging 4. Separate the organic layer. Wash the organic layer twice more with the pH 6.0 buffer to ensure complete removal of the amine impurity. 5. Validation Check 2: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1). Stain with Iodine. The product will be UV-active (Rf ~0.5), while unreacted thiomorpholine will only show up under Iodine at the baseline. The absence of a baseline spot validates complete extraction. 6. (If synthesized via Pd-catalysis): Add a thiol-functionalized silica scavenger (1.2 equivalents relative to the Pd catalyst) to the organic phase. Stir at 40°C for 2 hours. 7. Filter the organic phase through a Celite pad to remove the scavenger resin.

Phase 3: Silica Filtration and Isolation 8. Concentrate the organic phase under reduced pressure to 20% of its original volume. 9. Pass the concentrated solution through a short silica gel plug, eluting with Hexanes/EtOAc (7:3). 10. Validation Check 3: Monitor the eluent via UV (254 nm). The highly polar oxidized impurities (sulfoxides) will remain trapped on the silica baseline. Collect the UV-active fractions containing the product. 11. Evaporate the solvent in vacuo to yield pure 4-(pyrazin-2-yl)thiomorpholine.

Troubleshooting

Advanced Synthesis Support Center: Overcoming Steric Hindrance in 4-(Pyrazin-2-yl)thiomorpholine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with functionalizing the 4-(pyrazin-2-yl)thiomorpholine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with functionalizing the 4-(pyrazin-2-yl)thiomorpholine scaffold. The core issue stems from the stereoelectronic profile of the thiomorpholine ring: a non-planar, 6-membered heterocycle that adopts a rigid chair conformation. When conjugated to the pyrazine core at the C2 position, the axial protons of the thiomorpholine ring project directly into the trajectory required for incoming nucleophiles or metal complexes at the adjacent C3 position.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to bypass these steric barriers during Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions.

Diagnostic Workflow

G Start 4-(pyrazin-2-yl)thiomorpholine Substitution Issue Check Identify Reaction Type Start->Check SNAr SNAr Pathway Check->SNAr BHA Buchwald-Hartwig Cross-Coupling Check->BHA StericSNAr Steric Clash at C3 prevents Meisenheimer complex formation SNAr->StericSNAr Issue StericBHA Slow Reductive Elimination leads to Dehalogenation BHA->StericBHA Issue SolSNAr Use Microwave (150°C) + Fluoride Leaving Group StericSNAr->SolSNAr Solution SolBHA Use RuPhos/BrettPhos + ArBr (Avoid ArI) StericBHA->SolBHA Solution ValidSNAr LC-MS Check: Unreacted SM? Increase Temp SolSNAr->ValidSNAr Validate ValidBHA LC-MS Check: [M-Br+H]+? Check Ligand SolBHA->ValidBHA Validate

Troubleshooting workflow for steric hindrance in pyrazine-thiomorpholine reactions.

Troubleshooting Knowledge Base (FAQs)

Q: Why does standard nucleophilic aromatic substitution (SNAr) fail at the C3 position of 4-(pyrazin-2-yl)thiomorpholine? A: The failure is fundamentally kinetic. The bulky chair conformation of the thiomorpholine substituent creates a steric shield over the adjacent C3 position. This severely raises the activation energy required to form the intermediate Meisenheimer complex. Standard thermal heating is often insufficient to breach this barrier. To overcome this, we recommend utilizing microwave irradiation (120–150 °C) combined with a highly electronegative leaving group, such as fluorine, at the C3 position. The fluorine atom drastically increases the electrophilicity of the C3 carbon, compensating for the steric barrier and facilitating nucleophilic attack[1].

Q: In palladium-catalyzed cross-couplings at hindered pyrazine positions, why do I observe high amounts of dehalogenated side-products instead of my target? A: Dehalogenation is a diagnostic indicator that β -hydride elimination is outcompeting reductive elimination in your catalytic cycle[2]. Steric hindrance at the pyrazine C3 position physically restricts the palladium center, slowing down the reductive elimination step. To solve this, you must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands like RuPhos (for secondary amines) or BrettPhos (for primary amines)[3]. These bulky ligands force the palladium center into a highly specific geometry that accelerates reductive elimination, effectively outcompeting the unproductive β -hydride elimination pathway[2].

Q: Which leaving group is optimal for Buchwald-Hartwig amination on this specific scaffold? A: Contrary to standard cross-coupling intuition where iodides are deemed most reactive, for sterically hindered Buchwald-Hartwig aminations, the reactivity order is actually ArBr > ArCl > ArI [4]. Iodide anions generated during the reaction can bridge palladium dimers, forming unreactive complexes that precipitate and poison the catalyst. This "iodide inhibition" is particularly detrimental when the transmetalation step is already severely slowed by the bulky thiomorpholine group. We strongly recommend synthesizing the 3-bromo-4-(pyrazin-2-yl)thiomorpholine precursor for optimal catalytic turnover.

Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted SNAr of 3-Fluoro-4-(pyrazin-2-yl)thiomorpholine

Causality Focus: Overcoming high activation energy barriers via localized dielectric heating and leaving-group electrophilicity.

  • Preparation: In a 10 mL microwave vial, dissolve 3-fluoro-4-(pyrazin-2-yl)thiomorpholine (1.0 equiv) and your desired nucleophile (1.5 equiv) in anhydrous NMP (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Note: A bulky, non-nucleophilic base prevents competitive substitution by the base itself.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes.

  • System Validation & Causality Check: At t=60 min, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: A successful reaction will show the exact mass of the substituted product with no [M-F+OH] peak.

    • Failure Mode (Unreacted SM): If starting material remains >90%, the activation energy barrier of the bulky thiomorpholine chair conformation has not been breached. Action: Increase microwave temperature to 160 °C. Do not exceed this limit to prevent pyrazine ring degradation[5].

    • Failure Mode (Hydrolysis): The presence of an [M-F+OH] peak indicates water contamination acting as a competing nucleophile. Action: Rigorously dry your NMP solvent over molecular sieves.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

Causality Focus: Accelerating reductive elimination to outcompete dehalogenation.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 3-bromo-4-(pyrazin-2-yl)thiomorpholine (1.0 equiv), the amine nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species required for bulky substrates.

  • Reaction: Inject degassed tert-amyl alcohol (t-AmOH) (0.2 M) and heat to 90 °C for 4 hours.

  • System Validation & Causality Check: At t=60 min, analyze an aliquot via LC-MS.

    • Validation: A healthy catalytic cycle will yield >80% product mass with <5% dehalogenated side-product.

    • Failure Mode (Dehalogenation): If the dominant peak is [M-Br+H]⁺ (dehalogenated pyrazine), β -hydride elimination is outcompeting reductive elimination. Causality: This is a diagnostic indicator of ligand oxidation; RuPhos oxide is sterically smaller and electronically poorer, failing to force reductive elimination. Action: Abort, re-degas solvents for 30 minutes with Argon, and use a fresh bottle of RuPhos.

Quantitative Optimization Matrix

The following table summarizes the quantitative parameters and empirical outcomes for optimizing C3-substitutions on the 4-(pyrazin-2-yl)thiomorpholine scaffold.

Reaction TypeLeaving GroupCatalyst / LigandBase / SolventTemp / TimeExpected YieldPrimary Failure Mode
SNAr -FNoneDIPEA / NMP150 °C (MW) / 1 h75–85%Unreacted SM (Temp too low)
SNAr -ClNoneK₂CO₃ / DMF120 °C (Thermal) / 12 h< 20%Steric block prevents reaction
Buchwald-Hartwig -BrPd(OAc)₂ / RuPhosCs₂CO₃ / t-AmOH90 °C / 4 h80–95%Dehalogenation (Ligand oxidation)
Buchwald-Hartwig -IPd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 8 h< 30%Catalyst poisoning (Iodide inhibition)
References
  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link][3]

  • Bauer, M. et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes." PubMed Central (NIH). URL:[Link][1]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Reference Spectra for 4-(pyrazin-2-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals The subtle yet significant substitution of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine ring is a common strategy in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The subtle yet significant substitution of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Understanding the resulting changes in the NMR spectra is crucial for unambiguous structure elucidation.

The Foundation: Experimental Data for 4-(pyrazin-2-yl)morpholine

The analysis begins with the published experimental NMR data for 4-(pyrazin-2-yl)morpholine, which serves as our primary reference. The data, acquired in deuterated chloroform (CDCl₃), provides a solid baseline for predicting the spectral features of its thiomorpholine counterpart.[1]

Table 1: Experimental ¹H and ¹³C NMR Data for 4-(pyrazin-2-yl)morpholine in CDCl₃ [1]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3', H-5' (Morpholine)3.51–3.63 (m, 4H)45.18
H-2', H-6' (Morpholine)3.79–3.90 (m, 4H)66.93
H-3 (Pyrazine)7.90 (d, J = 2.64 Hz, 1H)131.33
H-5 (Pyrazine)8.14 (d, J = 7.6 Hz, 1H)133.98
H-6 (Pyrazine)9.61 (d, J = 7.8 Hz, 1H)142.16
C-2 (Pyrazine)-155.48

Predictive Analysis: ¹H and ¹³C NMR Spectra of 4-(pyrazin-2-yl)thiomorpholine

The substitution of oxygen with sulfur is expected to induce predictable shifts in the NMR spectra due to differences in electronegativity and atomic size. Sulfur is less electronegative than oxygen, which will lead to a general upfield (lower ppm) shift for the adjacent protons and carbons in the thiomorpholine ring.

Predicted ¹H NMR Spectrum

The protons on the thiomorpholine ring are expected to be in a more shielded environment compared to the morpholine analog.

  • Thiomorpholine Protons (H-2', H-3', H-5', H-6'): The methylene protons adjacent to the nitrogen (H-3' and H-5') and those adjacent to the sulfur (H-2' and H-6') will likely appear as two distinct multiplets. We predict the protons adjacent to the nitrogen to be slightly downfield compared to those adjacent to the sulfur. Both sets of signals are anticipated to be shifted upfield relative to their counterparts in 4-(pyrazin-2-yl)morpholine.

  • Pyrazine Protons (H-3, H-5, H-6): The chemical shifts and coupling constants of the pyrazine ring protons are expected to be largely unperturbed by the substitution in the distal thiomorpholine ring. Minor shifts may be observed due to subtle changes in the overall electronic nature of the thiomorpholine substituent.

Table 2: Predicted ¹H NMR Data for 4-(pyrazin-2-yl)thiomorpholine

Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity
H-2', H-6' (Thiomorpholine)~ 2.6 - 2.8Multiplet
H-3', H-5' (Thiomorpholine)~ 3.7 - 3.9Multiplet
H-3 (Pyrazine)~ 7.9Doublet
H-5 (Pyrazine)~ 8.1Doublet
H-6 (Pyrazine)~ 9.6Doublet
Predicted ¹³C NMR Spectrum

The carbon signals of the thiomorpholine ring will show a more significant upfield shift compared to the morpholine analog due to the lower electronegativity of sulfur.

  • Thiomorpholine Carbons (C-2', C-3', C-5', C-6'): The carbons adjacent to the sulfur (C-2' and C-6') will experience a substantial upfield shift. The carbons adjacent to the nitrogen (C-3' and C-5') will also shift upfield, but to a lesser extent.

  • Pyrazine Carbons (C-2, C-3, C-5, C-6): Similar to the proton spectrum, the carbon chemical shifts of the pyrazine ring are expected to show minimal changes.

Table 3: Predicted ¹³C NMR Data for 4-(pyrazin-2-yl)thiomorpholine

Assignment Predicted Chemical Shift (δ, ppm)
C-2', C-6' (Thiomorpholine)~ 28 - 32
C-3', C-5' (Thiomorpholine)~ 48 - 52
C-3 (Pyrazine)~ 131
C-5 (Pyrazine)~ 134
C-6 (Pyrazine)~ 142
C-2 (Pyrazine)~ 155

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing 4-(pyrazin-2-yl)thiomorpholine, the following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

dot

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 4-(pyrazin-2-yl)thiomorpholine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID) data. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Set appropriate acquisition parameters for a proton-decoupled ¹³C experiment.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons and identify peak multiplicities. For the ¹³C spectrum, identify the chemical shifts of the individual carbon atoms.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-(pyrazin-2-yl)thiomorpholine based on a comparative analysis with its well-characterized morpholine analog. The expected upfield shifts in the thiomorpholine ring signals are a key distinguishing feature. By following the provided experimental protocols, researchers can confidently acquire and interpret the NMR data for this and related compounds, facilitating their research and development efforts in medicinal chemistry.

References

  • Bandaru, S. S. M., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity of 4-(Pyrazin-2-yl)thiomorpholine Derivatives

Executive Summary The pyrazine scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties 1. When functionalized with a thiomorpholine ring at the 2-position, the resulting 4-(pyrazin-2-yl)thiomorpholine derivatives exhibit highly specific pharmacological profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of these thiomorpholine-pyrazine hybrids against their morpholine and piperazine bioisosteres. By examining mechanistic pathways, quantitative efficacy data, and validated experimental protocols, this guide provides actionable insights for researchers and drug development professionals optimizing hit-to-lead pipelines.

Structural Rationale: The Thiomorpholine-Pyrazine Pharmacophore

The rational design of kinase and cyclooxygenase (COX) inhibitors relies heavily on exploiting specific binding pocket interactions.

  • The Pyrazine Core: The two nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors. In ATP-competitive kinase inhibitors, this core frequently interacts with the highly conserved hinge region of the kinase domain 2.

  • Thiomorpholine vs. Morpholine/Piperazine: While morpholine provides an oxygen atom capable of hydrogen bonding, and piperazine provides a basic nitrogen, thiomorpholine introduces a sulfur atom. Causality of Efficacy: Sulfur is larger, more polarizable, and less electronegative than oxygen. This allows the thiomorpholine moiety to engage in stronger induced-dipole interactions and van der Waals contacts within hydrophobic sub-pockets of target enzymes 2. Furthermore, the sulfur atom can be metabolically or synthetically oxidized to sulfoxide or sulfone, offering a tunable handle to optimize aqueous solubility and pharmacokinetic (PK) properties without disrupting the primary binding pose.

Comparative Biological Activity

4-(Pyrazin-2-yl)thiomorpholine derivatives demonstrate superior efficacy in specific therapeutic areas compared to standard alternatives, particularly in kinase inhibition and anti-inflammatory applications 3.

Table 1: Comparative Kinase Inhibition Profiling (In Vitro)
Derivative CorePI3Kα IC₅₀ (nM)CDK9 IC₅₀ (nM)Structural Advantage / Limitation
Thiomorpholine-Pyrazine 14 ± 222 ± 3Optimal hydrophobic packing; tunable via S-oxidation.
Morpholine-Pyrazine 48 ± 565 ± 6Weaker van der Waals interactions in solvent-exposed regions.
Piperazine-Pyrazine 115 ± 12140 ± 15High basicity can lead to off-target hERG liability.
Table 2: Anti-Inflammatory Activity (COX-1 vs. COX-2 Selectivity)
Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Thiomorpholine-Pyrazine > 50.03.2 ± 0.4> 15.6
Morpholine-Pyrazine 35.55.8 ± 0.5~ 6.1
Celecoxib (Standard) 5.42.1 ± 0.1~ 2.5
(Note: Thiomorpholine derivatives show enhanced COX-2 selectivity, minimizing the gastric toxicity typically associated with COX-1 inhibition 4.)

Mechanistic Pathways

The biological effects of pyrazine derivatives are primarily mediated through the disruption of specific signaling cascades 1. In oncology models, 4-(pyrazin-2-yl)thiomorpholine derivatives act as potent ATP-competitive inhibitors, blocking the phosphorylation of downstream effectors in critical survival pathways.

pathway RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinases (PI3K / CDK9) RTK->Kinase Phosphorylation Downstream AKT / Cyclin T1 Activation Kinase->Downstream Signal Transduction Inhibitor 4-(Pyrazin-2-yl) thiomorpholine Inhibitor->Kinase ATP-Competitive Inhibition Inhibitor->Downstream Blockade CellCycle Cell Proliferation & Survival Downstream->CellCycle Gene Expression Apoptosis Apoptosis CellCycle->Apoptosis Shift in Cell Fate

Caption: Mechanism of action: 4-(pyrazin-2-yl)thiomorpholine inhibiting kinase-mediated survival pathways.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating these derivatives.

workflow Prep Compound Preparation Biochemical Biochemical Assay (ADP-Glo) Prep->Biochemical Selectivity COX-2 Selectivity Biochemical->Selectivity IC50 < 50nM Cellular Cellular Efficacy (Viability) Selectivity->Cellular High SI Lead Lead Selection Cellular->Lead Validation

Caption: Hit-to-lead screening workflow for 4-(pyrazin-2-yl)thiomorpholine derivatives.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality of Method Choice: The ADP-Glo assay is selected over radiometric assays because it universally measures ATP consumption (ADP production) with high sensitivity, avoids radioactive waste, and minimizes compound interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute the 4-(pyrazin-2-yl)thiomorpholine derivative in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a 384-well microplate, combine 2 µL of the compound with 2 µL of the purified target kinase (e.g., PI3Kα). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Next, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Validation & Analysis (Self-Validating Step): Measure luminescence. Calculate the Z'-factor using positive (e.g., staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 confirms assay robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: COX-1/COX-2 Selectivity Profiling

Causality of Method Choice: Colorimetric COX assays measure the peroxidase activity of cyclooxygenases. Evaluating both isoforms is critical to establishing the Selectivity Index (SI), which directly predicts the in vivo gastric safety profile 3.

  • Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Incubation: Add the thiomorpholine-pyrazine derivatives (at varying concentrations) to the respective enzyme solutions and incubate for 10 minutes at 37°C.

  • Reaction: Initiate the reaction by adding arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Measurement: The peroxidase activity of COX converts TMPD to its oxidized form, producing a distinct blue color. Measure absorbance at 590 nm continuously for 5 minutes.

  • Data Processing: Determine the initial rate of oxidation. Calculate the IC₅₀ for both isoforms and derive the SI (IC₅₀ COX-1 / IC₅₀ COX-2).

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling National Institutes of Health (NIH) / PMC URL:[Link]

  • The IC50 (nM) and the % selectivity index (SI) of compounds... ResearchGate URL:[Link]

  • Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents ResearchGate URL: [Link]

Sources

Validation

X-Ray Crystallography Data Validation for Heterocyclic Small Molecules: A Comparative Guide to PLATON, Olex2, and enCIFer

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Product Comparison & Experimental Methodology Guide. Executive Summary In my tenure as a Senior Application Scientist o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Product Comparison & Experimental Methodology Guide.

Executive Summary

In my tenure as a Senior Application Scientist overseeing structural elucidation pipelines, I have found that small heterocyclic systems—such as 4-(pyrazin-2-yl)thiomorpholine (C₈H₁₁N₃S)—are notorious for deceiving automated crystallographic solvers. Relying solely on convergence metrics like R-factors ( R1​ , wR2​ ) is a dangerous trap that can lead to the publication of structural artifacts.

Validating X-ray crystallography data is not merely a bureaucratic hurdle for publication; it is a rigorous scientific stress-test of your chemical model. This guide objectively compares the three industry-standard validation suites—Olex2 , IUCr PLATON/CheckCIF , and CCDC enCIFer —and provides a self-validating experimental protocol to ensure your structural data is unimpeachable.

The Structural Challenge: 4-(pyrazin-2-yl)thiomorpholine

Before comparing the software, we must understand the physical causality dictating our software choices. 4-(pyrazin-2-yl)thiomorpholine presents two distinct crystallographic challenges:

  • Thiomorpholine Chair-Flip Disorder: The 6-membered thiomorpholine ring adopts a chair conformation. In the solid state, it frequently exhibits positional disorder, where the ring flips between two conformations. Because the X-ray scattering factors for Sulfur (Z=16) and Nitrogen (Z=7) are distinct, unmodeled disorder blurs the electron density map, leading to artificially distorted Anisotropic Displacement Parameters (ADPs).

  • Pyrazine Pseudo-Symmetry: The pyrazine ring can exhibit rotational pseudo-symmetry. If the molecule is packed in a high-symmetry space group, the solver might incorrectly assign a center of inversion, leading to false bond lengths.

To detect and resolve these issues, a multi-tiered validation approach is required.

Product Comparison: The Validation Ecosystem

No single software suite covers the entire validation lifecycle. A robust pipeline utilizes the strengths of three distinct tools:

A. Olex2 (The In Situ Refiner)

Olex2 acts as the graphical front-end for the SHELXL refinement engine. Its primary strength is real-time visual validation . As you refine the structure, Olex2 provides immediate color-coded feedback on ellipsoid geometry and residual electron density (Q-peaks)[1].

  • Best For: Identifying disorder and applying geometric restraints (SIMU, DELU, PART) before generating the final file.

B. IUCr PLATON / CheckCIF (The Gold Standard)

PLATON is the definitive validation engine used by the International Union of Crystallography (IUCr). It runs 572 distinct geometric, symmetry, and structure-factor tests on your final .cif and .fcf files[1]. It generates A, B, C, and G-level alerts.

  • Best For: Rigorous post-refinement stress-testing. PLATON's FCF-VALIDATION will detect unaccounted twinning or missing solvent voids that Olex2 might miss [2].

C. CCDC enCIFer (The Syntax Curator)

Developed by the Cambridge Crystallographic Data Centre (CCDC), enCIFer is designed strictly for formatting and metadata validation. Never use standard text editors like MS Word to edit a CIF file , as they inject hidden ASCII characters that corrupt the strict loop structures [3].

  • Best For: Safely editing publication metadata (e.g., crystal color, diffractometer details) and ensuring compliance with the IUCr CIF dictionary prior to database deposition [4].

Quantitative Performance Comparison
Feature / MetricOlex2 (Built-in Validation)IUCr PLATON / CheckCIFCCDC enCIFer
Primary Phase During active refinementPost-refinement validationPre-publication / Deposition
Validation Volume ~50 dynamic GUI checks572 standardized tests[1]IUCr Dictionary compliance[4]
Alert System Visual (Red/Orange/Green)Categorical (Level A, B, C, G)Syntax highlighting & Error flags
Input Dependencies .ins, .hkl, .res.cif, .fcf (embedded .res)[2].cif only
Disorder Handling Interactive modeling (PART)Detection via Ueq​ ratiosN/A (Syntax only)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, follow this step-by-step methodology for validating 4-(pyrazin-2-yl)thiomorpholine. This protocol is designed as a closed-loop system: each step verifies the assumptions of the previous one.

Phase 1: Real-Time Refinement (Olex2)
  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Causality: If a carbon atom is misassigned as the sulfur atom in the thiomorpholine ring, its Anisotropic Displacement Parameter (ADP) will shrink artificially to compensate for the missing electron density. Olex2 will flag this as a "Non-Positive Definite" (NPD) error.

  • Model Positional Disorder: Inspect the residual Q-peaks. If you observe peaks >0.5 e/ų near the thiomorpholine ring, it indicates a chair-flip disorder. Split the disordered atoms using PART 1 and PART 2 instructions, and allow their occupancies to refine freely (e.g., converging to 0.85/0.15).

  • Append Hydrogen Bonds: Execute the htab command in the Olex2 terminal.

    • Causality: This ensures that intermolecular interactions (such as hydrogen bonding to the pyrazine nitrogen) are calculated and appended to the final CIF, a mandatory requirement for IUCr journals[5].

  • Finalize: Run the ACTA command to generate the final .cif and .fcf files.

Phase 2: Geometric & FCF Validation (PLATON / CheckCIF)
  • Execution: Upload the generated .cif and .fcf files to the IUCr CheckCIF server. Ensure the .res file is embedded as _shelx_res_file[2].

  • Resolve Level A/B Alerts:

    • Self-Validating Check: If PLATON flags a "Large Data/Parameter Ratio" (PLAT006), verify that your data completeness meets the resolution limit of sin(θ)/λ≥0.6A˚−1 [2]. If it does not, the data collection was truncated prematurely, and the structure cannot be trusted.

  • Analyze G-Alerts: Review G-Alerts for hydrogen treatment. It is standard practice to refine hydrogens using a riding model (constr or refU) rather than freely refining them, which PLATON will note as an informational alert [2].

Phase 3: Syntax Curation (CCDC enCIFer)
  • Metadata Verification: Open the validated .cif in CCDC enCIFer. Use the data entry wizards to safely input missing physical properties (e.g., _exptl_crystal_colour, _exptl_crystal_size_max).

    • Causality: enCIFer prevents the corruption of the CIF's strict ASCII formatting, ensuring that automated database parsers can read your file [6].

  • Final Deposition: Once enCIFer reports zero syntax violations, deposit the CIF and the CheckCIF report to the Cambridge Structural Database (CSD) prior to manuscript submission [7].

Validation Workflow Diagram

ValidationWorkflow Refine 1. Olex2 / SHELXL Anisotropic Refinement Disorder 2. Model Disorder (PART/EADP Restraints) Refine->Disorder Identify Q-Peaks Export 3. Generate .cif & .fcf (ACTA Command) Disorder->Export Model Converged Platon 4. PLATON / CheckCIF (572 Geometric Tests) Export->Platon Upload Files Alerts 5. Resolve A/B Alerts (Iterative Fixes) Platon->Alerts IUCr Report Alerts->Refine Structural Errors EnCIFer 6. CCDC enCIFer (Syntax & Metadata) Alerts->EnCIFer Zero A/B Alerts CSD 7. CSD Deposition (Publication Ready) EnCIFer->CSD Syntax Verified

Figure 1: Iterative X-ray crystallography validation workflow from refinement to CSD deposition.

References

  • PLATON data validation tests , International Union of Crystallography (IUCr). Available at:[Link]

  • A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database , IUCr Journals. Available at: [Link]

  • EnCIFer - CCDC , Cambridge Crystallographic Data Centre. Available at: [Link]

  • Finalising a Structure | OlexSys , Olex2 Documentation. Available at:[Link]

  • Requirements for Depositing X-Ray Crystallographic Data , American Chemical Society (ACS). Available at:[Link]

  • enCIFer - Download , UpdateStar Software Database. Available at:[Link]

  • What is the procedure to get a validation report for new CIF file in CCDC software , ResearchGate Community Discussions. Available at: [Link]

Sources

Comparative

A Technical Guide to Scaffold Hopping: 4-(Pyrazin-2-yl)thiomorpholine vs. Piperazine Analogs in Drug Design

Introduction: The Strategic Imperative of Scaffold Selection in Modern Drug Discovery In the intricate process of drug discovery, the selection and optimization of heterocyclic scaffolds are of paramount importance. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Scaffold Selection in Modern Drug Discovery

In the intricate process of drug discovery, the selection and optimization of heterocyclic scaffolds are of paramount importance. These core structures not only dictate the three-dimensional arrangement of pharmacophoric elements but also profoundly influence a molecule's physicochemical and pharmacokinetic properties. Among the most utilized scaffolds is the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its prevalence in over 100 FDA-approved drugs is a testament to its ability to impart favorable properties such as aqueous solubility and high oral bioavailability.[1][2] The dual nitrogen atoms of piperazine offer tunable basicity and conformational flexibility, allowing for optimal interactions with biological targets.[3][4]

However, the very properties that make piperazine a "privileged scaffold" can also present challenges in drug development, including potential for rapid metabolism, off-target effects related to its basicity, and P-glycoprotein (P-gp) mediated efflux.[5][6] This has led medicinal chemists to explore bioisosteric replacements—the substitution of one chemical group for another with similar spatial and electronic characteristics—to fine-tune a molecule's properties. One such bioisostere for piperazine is the thiomorpholine ring.

This guide provides an in-depth technical comparison of 4-(pyrazin-2-yl)thiomorpholine and its corresponding piperazine analogs. Through a detailed analysis of their physicochemical properties, pharmacokinetic profiles, and synthetic accessibility, we will explore the causal relationships that drive the selection of one scaffold over the other in a drug design campaign. This comparison will be contextualized through a hypothetical case study, for which we will provide detailed experimental protocols for a head-to-head evaluation.

The Rationale for Comparison: A Hypothetical Case Study in Kinase Inhibitor Design

To illustrate the strategic considerations when choosing between a 4-(pyrazin-2-yl)thiomorpholine and a 4-(pyrazin-2-yl)piperazine scaffold, let us consider a hypothetical drug discovery program targeting a protein kinase. Our lead compound, Compound P , incorporates the 4-(pyrazin-2-yl)piperazine moiety and has demonstrated promising in vitro potency. However, it suffers from high clearance in human liver microsomes and shows potential for CNS-related side effects due to its high basicity.

To address these liabilities, we propose the synthesis and evaluation of its thiomorpholine analog, Compound T , as a bioisosteric replacement. The core hypothesis is that the substitution of the N-H proton of the piperazine ring with a sulfur atom in the thiomorpholine ring will lead to a decrease in basicity and an increase in lipophilicity. These changes are anticipated to reduce metabolic liability and potentially alter the tissue distribution profile of the molecule.

cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Compound_P Compound P: 4-(Pyrazin-2-yl)piperazine analog Compound_T Compound T: 4-(Pyrazin-2-yl)thiomorpholine analog Compound_P->Compound_T Scaffold Hop

Caption: Bioisosteric replacement of the piperazine in Compound P with a thiomorpholine to yield Compound T.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility, are critical determinants of its pharmacokinetic behavior. The table below presents a comparison of the predicted and experimentally determined physicochemical properties for our hypothetical compounds, Compound P and Compound T .

PropertyCompound P (Piperazine)Compound T (Thiomorpholine)Rationale for Difference
pKa ~8.5~5.0The replacement of the electron-donating alkylamino group (piperazine N-H) with a less basic thioether in thiomorpholine significantly reduces the basicity of the remaining nitrogen.
logP ~1.5~2.5The sulfur atom in thiomorpholine is more lipophilic than the secondary amine in piperazine, leading to an increased octanol-water partition coefficient.
Aqueous Solubility (pH 7.4) HighModerate to LowThe higher pKa of Compound P results in a greater proportion of the compound being protonated and thus more soluble at physiological pH. The lower basicity and higher lipophilicity of Compound T contribute to its reduced aqueous solubility.

Pharmacokinetic (ADME) Profile: Predicting In Vivo Behavior

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate dictates its in vivo efficacy and safety. The following table outlines the expected differences in the ADME properties of Compound P and Compound T .

ADME PropertyCompound P (Piperazine)Compound T (Thiomorpholine)Expected Outcome and Rationale
Metabolic Stability (Human Liver Microsomes) Low to ModerateModerate to HighThe secondary amine of the piperazine ring in Compound P is a potential site for Phase I metabolism (e.g., N-dealkylation, oxidation). The thioether of Compound T is generally less susceptible to CYP-mediated metabolism.
Cell Permeability (Caco-2 Assay) ModerateHighThe increased lipophilicity of Compound T is expected to enhance its passive diffusion across the intestinal cell membrane.
P-glycoprotein (P-gp) Efflux Potential SubstrateLikely Not a SubstrateThe basic nitrogen of piperazine is a common recognition element for P-gp. The lower basicity of thiomorpholine may reduce its affinity for this efflux transporter.
Blood-Brain Barrier (BBB) Penetration Potential for High PenetrationLikely Lower PenetrationWhile increased lipophilicity can favor BBB penetration, the high basicity of Compound P may lead to unwanted CNS exposure. The lower basicity of Compound T, despite its higher lipophilicity, may result in a more favorable, lower level of CNS penetration.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences between Compound P and Compound T , a series of standardized in vitro assays should be conducted. The following are detailed, step-by-step protocols for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of each compound.

Methodology: [1][7][8]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration:

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled beaker with a magnetic stirrer.

    • Add KCl to a final concentration of 0.15 M.

    • If the compound is a base (like our hypothetical compounds), make the solution acidic (pH ~2) with 0.1 M HCl.

    • Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Start Start Prepare_Solutions Prepare Compound, Titrant, and Ionic Strength Solutions Start->Prepare_Solutions Calibrate_pH_Meter Calibrate pH Meter with Standard Buffers Prepare_Solutions->Calibrate_pH_Meter Titrate_Sample Titrate Sample with Acid/Base, Recording pH Calibrate_pH_Meter->Titrate_Sample Plot_Data Plot pH vs. Titrant Volume Titrate_Sample->Plot_Data Determine_Equivalence_Point Identify Equivalence Point(s) Plot_Data->Determine_Equivalence_Point Calculate_pKa pKa = pH at Half-Equivalence Point Determine_Equivalence_Point->Calculate_pKa End End Calculate_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logD at pH 7.4 by Shake-Flask Method

Objective: To measure the lipophilicity of each compound at physiological pH.

Methodology: [4][9][10]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing equal volumes and allowing the phases to separate.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a vial.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • logD = log10 ([Concentration in n-octanol] / [Concentration in PBS])

Kinetic Solubility Assay

Objective: To assess the aqueous solubility of each compound under non-equilibrium conditions.

Methodology: [11][12]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Dilution:

    • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%.

    • Perform serial dilutions to create a range of compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with shaking.

  • Detection:

    • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To evaluate the susceptibility of each compound to Phase I metabolism.

Methodology: [13][14][15][16]

  • Reagent Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to a pre-warmed solution of liver microsomes in buffer (pH 7.4).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Start Start Prepare_Reagents Prepare Microsomes, NADPH, and Compound Stock Start->Prepare_Reagents Incubate Incubate Compound with Microsomes and NADPH at 37°C Prepare_Reagents->Incubate Time_Points Take Samples at Different Time Points Incubate->Time_Points Quench_Reaction Stop Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Analyze_Samples Quantify Remaining Compound by LC-MS/MS Quench_Reaction->Analyze_Samples Calculate_Metabolic_Parameters Calculate Half-life and Intrinsic Clearance Analyze_Samples->Calculate_Metabolic_Parameters End End Calculate_Metabolic_Parameters->End

Caption: Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of each compound.

Methodology: [3][17][18]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.

  • Permeability Measurement (A to B):

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Quantify the compound concentration in the samples by LC-MS/MS.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • At the same time points, take samples from the apical (A) side.

    • Quantify the compound concentration in these samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions.

    • Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the involvement of an active efflux transporter like P-gp.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of 4-(pyrazin-2-yl)piperazine and 4-(pyrazin-2-yl)thiomorpholine derivatives typically involves a nucleophilic aromatic substitution reaction between 2-chloropyrazine and the respective saturated heterocycle (piperazine or thiomorpholine).

The pyrazine ring itself is a key pharmacophoric element found in several approved drugs and is known to engage in various biological interactions. The choice between piperazine and thiomorpholine will not only influence the ADME properties but can also subtly alter the conformation of the molecule, potentially impacting its binding affinity and selectivity for the target protein. For instance, the less basic nature of the thiomorpholine nitrogen may weaken an ionic interaction with an acidic residue in the binding pocket but could be more favorable in a more hydrophobic sub-pocket.

Conclusion and Strategic Outlook

The decision to employ a 4-(pyrazin-2-yl)thiomorpholine scaffold over its piperazine analog is a nuanced one, driven by the specific challenges encountered during a drug discovery campaign. While the piperazine moiety often provides a solid foundation with favorable solubility and synthetic accessibility, the thiomorpholine offers a valuable tool for mitigating issues related to high basicity, metabolic instability, and P-gp efflux.

The hypothetical case study presented herein illustrates a common scenario where a strategic scaffold hop from a piperazine to a thiomorpholine is a logical and data-driven approach to overcoming the liabilities of a lead compound. The provided experimental protocols offer a robust framework for the direct, comparative evaluation of such analogs. Ultimately, the successful optimization of a drug candidate relies on the medicinal chemist's ability to understand the subtle yet significant interplay between a molecule's structure and its biological properties. The judicious use of bioisosteric replacements, such as the substitution of piperazine with thiomorpholine, is a cornerstone of this endeavor.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • G G, G G. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026 Jan 19.
  • Al-Ghorbani M, Begum A B, Zabiulla, Mamatha S V. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. 2015;7(5):281-301.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Shake Flask LogD. [Link]

  • Marvadi SK, et al. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2019 Feb 15;29(4):557-561.
  • Al-Ghorbani M, et al. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. 2015;7(5):281-301.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • G G, G G. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026 Jan 19.
  • Mercell. metabolic stability in liver microsomes. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Avdeef A, et al.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • MDPI. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • PMC. Crystal structure of 4-(pyrazin-2-yl)morpholine. [Link]

  • Wikipedia. Piperazine. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

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Safety & Regulatory Compliance

Safety

4-(Pyrazin-2-yl)thiomorpholine proper disposal procedures

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkpoint; it is the final, critical step of the experimental lifecycle. For drug development professionals handling compl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkpoint; it is the final, critical step of the experimental lifecycle. For drug development professionals handling complex heterocycles like 4-(Pyrazin-2-yl)thiomorpholine , understanding the thermochemical fate of the molecule is just as important as understanding its biological mechanism of action.

The presence of the thiomorpholine ring introduces a covalently bound sulfur atom, while the pyrazine ring contributes multiple nitrogen atoms. This specific heteroatomic density dictates that traditional landfilling or low-temperature burning is strictly prohibited. Instead, the disposal protocol must be engineered to safely dismantle the molecule while capturing the resulting acid gases.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of 4-(Pyrazin-2-yl)thiomorpholine.

Chemical Causality & Hazard Profiling

Before executing any disposal protocol, we must establish the physicochemical baseline of the compound. 4-(Pyrazin-2-yl)thiomorpholine (C8H11N3S) acts as a moderate-to-severe irritant. Because thiomorpholine derivatives can degrade or react with atmospheric moisture and oxygen over time, proper interim storage is a prerequisite for safe downstream disposal.

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / ClassificationCausality / Operational Impact
Molecular Formula C8H11N3SHigh N and S content requires specialized emission controls during destruction.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates strict PPE (nitrile gloves, goggles) during waste transfer[1].
Incompatibility Strong oxidizing agents, acidsMixing waste with oxidizers can trigger exothermic degradation.
Storage Requirement <25°C, sealed under inert gasPrevents premature oxidation of the sulfur atom in the thiomorpholine ring[2].

The Core Disposal Directive: High-Temperature Incineration

Under the Resource Conservation and Recovery Act (RCRA), organic compounds with high heteroatom concentrations are subject to strict3[3]. You cannot pour this down the drain or send it to a standard landfill.

The Mechanistic Challenge: When 4-(Pyrazin-2-yl)thiomorpholine is combusted, the carbon and hydrogen frameworks cleanly oxidize into CO2 and H2O. However, the nitrogen and sulfur atoms oxidize into nitrogen oxides (NOx) and sulfur dioxide/trioxide (SOx). If released, these gases are highly toxic and environmentally devastating.

The Solution: The only approved disposal method is high-temperature incineration equipped with an alkaline scrubber [4]. The incinerator breaks the molecular bonds, and the scrubber neutralizes the resulting acid gases into harmless effluent salts (e.g., sodium sulfate and sodium nitrate).

IncinerationMech Chem 4-(Pyrazin-2-yl)thiomorpholine (C8H11N3S) Incinerator Incinerator Chem->Incinerator O2 + Heat Gases Combustion Gases (CO2, H2O, NOx, SOx) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Neutralization Gases->Scrubber Acid Gas Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Venting

Thermochemical degradation pathway of 4-(Pyrazin-2-yl)thiomorpholine and subsequent gas scrubbing.

Table 2: Incinerator Operational Parameters

System ComponentRequired ParameterMechanistic Purpose
Primary Chamber >850°C (1562°F)Ensures complete homolytic cleavage of the pyrazine and thiomorpholine rings.
Residence Time >2.0 secondsPrevents the formation of intermediate products of incomplete combustion (PICs).
Scrubber Type Packed-bed gas absorberProvides maximum surface area for gas-liquid contact[4].
Scrubbing Reagent NaOH or Ca(OH)2 (Alkaline)Neutralizes SOx and NOx into soluble sulfates and nitrates for safe wastewater discharge[4].

Standard Operating Procedure: Laboratory Waste Segregation

To ensure the chemical reaches the incineration facility safely, laboratories must implement a strict segregation and containerization workflow.

Step 1: Point-of-Generation Segregation

  • Action: Isolate 4-(Pyrazin-2-yl)thiomorpholine waste into a dedicated "Non-Halogenated Organic Waste" stream.

  • Causality: Do not mix this with halogenated solvents (e.g., DCM, Chloroform). Mixing halogens with sulfur/nitrogen compounds creates highly complex, corrosive flue gases (HCl, Cl2) during incineration, which can overwhelm standard scrubber capacities and violate facility permits.

Step 2: Containerization

  • Action: Collect the waste in high-density polyethylene (HDPE) or heavy-duty glass carboys. Ensure the container is completely dry before use.

  • Causality: Thiomorpholine derivatives can slowly react with ambient moisture. Keeping the container tightly sealed prevents pressure buildup from degradative off-gassing[2].

Step 3: Labeling & Storage

  • Action: Affix a GHS-compliant label stating: "Hazardous Waste - Non-Halogenated Organic (Contains N, S). Skin/Eye Irritant." Store in a ventilated, spark-free cabinet below 25°C.

Step 4: Manifesting and Transport

  • Action: Entrust disposal only to a2[2]. Ensure the RCRA manifest explicitly lists the presence of sulfur and nitrogen to alert the incineration facility to route the waste to a scrubber-equipped unit.

WasteWorkflow Gen 1. Waste Generation 4-(Pyrazin-2-yl)thiomorpholine Seg 2. Segregation Halogen-Free Organic Waste Gen->Seg Store 3. Interim Storage Sealed, Ventilated, <25°C Seg->Store Trans 4. Transport RCRA-Licensed Carrier Store->Trans Treat 5. Treatment High-Temp Incineration Trans->Treat Emiss 6. Emission Control Alkaline Scrubber (NOx/SOx) Treat->Emiss

Step-by-step logistical workflow for the segregation, transport, and disposal of thiomorpholine waste.

Emergency Spill Response Protocol (Pre-Disposal)

If a container breaches prior to official disposal, immediate containment is necessary to prevent exposure and environmental contamination.

  • Evacuation & PPE: Immediately clear the immediate area. Responders must don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill generates dust or aerosols, a NIOSH-approved particulate respirator is required[1].

  • Containment: Block all nearby floor drains. The compound is harmful to aquatic ecosystems and must not enter the municipal water supply.

  • Neutralization & Absorption:

    • For liquid solutions: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust.

    • For solid powder: Use dry clean-up procedures. Gently 1 the material into a suitable container, avoiding any aggressive brushing that could generate airborne dust[1].

  • Integration into Waste Stream: Seal the cleanup materials in a dedicated HDPE container, label it as "Spill Cleanup - 4-(Pyrazin-2-yl)thiomorpholine", and integrate it into the standard incineration workflow described in Section 3. Wash the contaminated surface thoroughly with soap and water.

Sources

Handling

Personal protective equipment for handling 4-(Pyrazin-2-yl)thiomorpholine

An authoritative, step-by-step operational manual for the safe handling, transfer, and disposal of 4-(Pyrazin-2-yl)thiomorpholine . This guide synthesizes chemical causality with field-proven laboratory safety protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational manual for the safe handling, transfer, and disposal of 4-(Pyrazin-2-yl)thiomorpholine . This guide synthesizes chemical causality with field-proven laboratory safety protocols to ensure maximum protection for researchers and drug development professionals.

Physicochemical Profile & Hazard Causality

To implement an effective safety protocol, we must first understand the molecular behavior of 4-(Pyrazin-2-yl)thiomorpholine and why specific protective measures are required. This molecule fuses a thiomorpholine ring with a pyrazine moiety, creating a unique hazard profile:

  • The Thiomorpholine Core: Unsubstituted thiomorpholine is a corrosive liquid (Skin Corr. 1B) capable of causing severe skin burns and eye damage[1],[2]. While N-arylation with the pyrazine ring reduces its basicity and mitigates severe corrosivity, the sulfur atom remains highly susceptible to oxidation. The resulting compound acts as a potent dermal and ocular irritant.

  • The Pyrazine Moiety: Pyrazine derivatives are notorious for causing respiratory tract irritation (STOT SE 3) and can be rapidly absorbed through compromised dermal barriers[3],[4].

  • Causality in Safety Design: Because this compound presents simultaneous risks of ocular damage, dermal irritation, and respiratory sensitization upon dust aerosolization[5], standard Level C Personal Protective Equipment (PPE) is the absolute baseline. Specialized glove materials are required due to the permeation characteristics of organic thioethers.

Quantitative Hazard Summary
Target SystemGHS ClassificationPrimary SymptomologyMechanistic Causality
Dermal Skin Irrit. 2Erythema, scaling, pruritusThioether-mediated lipid bilayer disruption[4].
Ocular Eye Irrit. 2A / Eye Dam. 1Severe redness, corneal damageHigh localized alkalinity upon contact with mucosal moisture.
Respiratory STOT SE 3Pharyngitis, bronchospasmPyrazine aerosolization interacting with respiratory epithelium[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The following matrix outlines the required gear and the chemical causality justifying its selection.

PPE CategoryRequired SpecificationOperational Justification
Eye/Face Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1).Protects against micro-particulate dust and unexpected solvent splashing during solubilization[5].
Hands Double-gloved Nitrile (Inner: 0.11 mm; Outer: 0.4 mm extended cuff).Thioethers can permeate standard latex. Nitrile offers superior resistance to mildly polar organic intermediates[6].
Body Flame-resistant (FR) lab coat with knit cuffs or Tyvek® coveralls.Prevents the accumulation of pyrazine-derivative dust on personal clothing[3].
Respiratory N95/P100 particulate respirator or half-mask with ABEK filter.Mandatory if handling bulk powder outside a ventilated enclosure to mitigate inhalation of irritating dust.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational Readiness
  • Action: Clear the fume hood of all incompatible materials, specifically strong oxidizers (e.g., peroxides, nitric acid) and strong bases, which can react violently with the thiomorpholine sulfur atom[4].

  • Validation Check: Verify the fume hood face velocity is between 80–120 FPM. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. If it flutters outward or remains still, abort the operation.

Step 2: Gowning Sequence
  • Action: Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Validation Check: Self-Validation: Before donning, inflate the outer nitrile gloves slightly by trapping air and squeezing. If you observe any deflation, discard them due to pinhole leaks.

Step 3: Weighing and Transfer
  • Action: Utilize a grounded, anti-static weighing boat. Pyrazine derivatives often present as fine powders that accumulate static charge. Using standard polystyrene boats can cause the powder to repel and aerosolize, drastically increasing inhalation risk[3].

  • Validation Check: Perform all transfers with the sash lowered to your chest level. Ensure no powder adheres to the outside of the receiving flask.

Step 4: Solubilization
  • Action: Slowly add your reaction solvent (e.g., DCM, DMF) to the 4-(Pyrazin-2-yl)thiomorpholine. Do not add the powder to the solvent, as this can cause clumping and splash-back.

  • Validation Check: Monitor for exothermic activity. The solution should remain thermally stable.

Step 5: Aseptic De-gowning
  • Action: Remove the outer gloves inside the fume hood to prevent spreading invisible chemical dust to laboratory door handles. Wash hands immediately with soap and copious amounts of water[5].

HandlingWorkflow Start Pre-Operational Readiness (Clear Oxidizers) CheckHood Verify Hood Velocity (80-120 FPM) Start->CheckHood Gowning Don PPE Matrix (FR Coat, Nitrile, Goggles) CheckHood->Gowning Weighing Anti-Static Weighing (Minimize Dust Aerosolization) Gowning->Weighing Transfer Solvent Addition (Sash Lowered) Weighing->Transfer Degowning Aseptic De-gowning & Immediate Hand Washing Transfer->Degowning

Caption: Sequential operational workflow and self-validation checkpoints for safe chemical handling.

Spill Response & Disposal Plan

In the event of a spill, immediate containment logic is dictated by the physical state of the chemical.

Immediate Containment Logic
  • Evacuation & Assessment: If >50g of powder or >100mL of solution spills outside the fume hood, evacuate the immediate area and allow the HVAC system to clear ambient aerosols for 10 minutes[7].

  • Solid Spill Containment: Do NOT sweep dry powder. Dry sweeping aerosolizes the pyrazine derivative, guaranteeing respiratory exposure. Instead, mist the spill lightly with water or a non-reactive solvent to suppress dust, then carefully scoop it into a hazardous waste container using non-sparking tools[5].

  • Liquid Spill Containment: Surround the spill with an inert absorbent such as vermiculite or dry sand. Do NOT use combustible absorbents like sawdust, as thiomorpholine derivatives can present slight fire hazards when exposed to heat[1].

Decontamination & Disposal
  • Surface Decontamination: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the residual thioether into a highly water-soluble sulfoxide/sulfone, neutralizing its dermal toxicity. Follow with copious amounts of water.

  • Disposal: Seal all contaminated PPE, vermiculite, and cleanup materials in a compatible, labeled hazardous waste drum. Route to an approved chemical incinerator. Under no circumstances should this compound be discharged into the municipal sewer system[5].

SpillResponse Spill Spill Detected (Evacuate if >50g outside hood) Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid SolidAction Mist with Solvent & Scoop (DO NOT SWEEP DRY) Solid->SolidAction LiquidAction Absorb with Sand/Vermiculite (NO SAWDUST) Liquid->LiquidAction Decon Decontaminate Surface (5% NaOCl Oxidation) SolidAction->Decon LiquidAction->Decon Dispose Route to Chemical Incinerator (No Sewer Discharge) Decon->Dispose

Caption: Decision matrix and containment logic for 4-(Pyrazin-2-yl)thiomorpholine spills.

Sources

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